5,7-dimethoxy-1H-quinazolin-4-one
説明
特性
IUPAC Name |
5,7-dimethoxy-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-6-3-7-9(8(4-6)15-2)10(13)12-5-11-7/h3-5H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCMSZVLSWCVQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
biological activity of quinazolinone derivatives
Executive Summary
Quinazolinones—bicyclic heterocyclic compounds characterized by a benzene ring fused to a pyrimidine ring with a carbonyl group—represent a highly versatile pharmacophore in modern medicinal chemistry. Their structural plasticity allows for extensive functionalization, yielding derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide synthesizes recent advancements in quinazolinone biological activity, elucidates the causality behind their mechanisms of action, and provides self-validating experimental protocols for high-throughput screening and efficacy validation.
Oncological Applications: Targeted Kinase Inhibition
The most prominent application of quinazolinone derivatives lies in targeted cancer therapy, specifically through the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overexpression or mutation of EGFR is a primary driver in non-small cell lung cancer (NSCLC) and breast carcinomas, leading to uncontrolled cellular proliferation and metastasis[1].
Mechanism of Action (Causality)
Quinazolinone derivatives function primarily as ATP-competitive inhibitors. By mimicking the adenine ring of ATP, the quinazolinone core inserts itself into the highly conserved hydrophobic ATP-binding pocket of the EGFR kinase domain[2]. Structure-Activity Relationship (SAR) studies reveal that substitutions at the 3-position of the quinazolinone ring (particularly with halogenated phenyl groups like 3,4-difluoro or 3,5-difluoro) are critical. These halogens enhance lipophilicity and form stable hydrogen bonds with hinge-region amino acids (e.g., Met793, Thr854) while establishing cation-π interactions with lysine residues (e.g., Lys745)[1]. This stable binding blocks the autophosphorylation of EGFR, thereby shutting down downstream PI3K/Akt and MAPK/ERK signaling cascades, ultimately inducing G2/M cell cycle arrest and apoptosis[1],[3].
Mechanistic pathway of EGFR tyrosine kinase inhibition by quinazolinone derivatives.
Quantitative Anticancer Efficacy
The table below summarizes the in vitro inhibitory concentrations of recently synthesized lead compounds against EGFR and human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Select Quinazolinone Derivatives
| Compound Designation | Target / Cell Line | IC₅₀ / GI₅₀ Value | Positive Control Drug | Reference |
| Compound 5k | EGFRwt-TK | 0.010 ± 0.001 µM | Gefitinib (~0.010 µM) | [1] |
| Compound 5k | A549 (NSCLC) | 12.30 ± 4.12 µM | 5-Fluorouracil (>20 µM) | [1] |
| Compound 6d | EGFR | 0.069 ± 0.004 µM | Erlotinib (0.045 µM) | [3] |
| Compound 6d | NCI-H460 (Lung) | 0.789 µM (GI₅₀) | - | [3] |
| Derivate 125 | EGFR | 545.38 ± 0.04 nM | Colchicine | [2] |
Antimicrobial and Antibiofilm Efficacy
Beyond oncology, quinazolinones are formidable antimicrobial agents, particularly in an era of escalating antibiotic resistance. Recent hybridizations, such as quinazoline-piperazine phosphorodiamidates, have shown exceptional broad-spectrum activity[4].
Mechanism of Action (Causality)
The primary antibacterial target for these derivatives is DNA gyrase (topoisomerase II). By binding to the A-subunit of DNA gyrase, quinazolinones prevent the enzyme from resealing DNA strand breaks during supercoiling, leading to fatal double-strand DNA breaks and rapid bacterial cell death[4].
Furthermore, specific quinazolin-4-one derivatives exhibit potent antibiofilm activity at sub-minimum inhibitory concentrations (sub-MICs). They achieve this by antagonizing the quorum-sensing (QS) receptors of pathogens like Pseudomonas aeruginosa. By disrupting QS signaling, the bacteria are unable to coordinate the secretion of the extracellular polymeric substance (EPS) matrix, leaving them vulnerable to immune clearance and standard antibiotics[5].
Dual-action antimicrobial mechanism targeting DNA gyrase and quorum sensing.
Table 2: Antimicrobial and Antibiofilm Activity of Select Derivatives
| Compound Designation | Target Pathogen / Mechanism | MIC / IC₅₀ Value | Reference |
| Compound 19 | P. aeruginosa (Biofilm Inhibition) | IC₅₀ = 3.55 µM | [5] |
| Compound 20 | P. aeruginosa (Biofilm Inhibition) | IC₅₀ = 6.86 µM | [5] |
| Compound 6a | K. pneumoniae (Antibacterial) | MIC = 2.5 µg/mL | [4] |
| Compound 6c | S. aureus (Antibacterial) | MIC = 2.5 µg/mL | [4] |
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the evaluation of quinazolinone derivatives must rely on self-validating assay systems. Below are the gold-standard protocols for assessing cytotoxicity and antimicrobial susceptibility, complete with the mechanistic causality behind each step.
Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures cellular metabolic activity as a proxy for cell viability, providing a reliable, high-throughput method for determining the IC₅₀ of novel quinazolinones[6].
-
Cell Seeding & Attachment: Seed cancer cell lines (e.g., MCF-7, HeLa) at a density of 1×10⁴ cells/well in 96-well plates. Incubate for 24 hours.
-
Causality: This 24-hour window allows cells to recover from trypsinization, adhere to the well bottom, and enter the logarithmic growth phase, establishing a metabolically stable baseline prior to drug exposure.
-
-
Compound Treatment: Introduce the synthesized quinazolinone derivatives at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a positive control (e.g., Doxorubicin or Gefitinib) and a vehicle control (1% DMSO). Incubate for 48 hours at 37°C in 5% CO₂.
-
Causality: A 48-hour incubation provides sufficient time for the lipophilic quinazolinones to traverse the cell membrane, bind to intracellular targets (like EGFR), and induce the complete cascade of cell cycle arrest and apoptosis.
-
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours.
-
Causality: Viable cells possess active mitochondrial succinate dehydrogenase enzymes. These enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT dye, reducing it to insoluble, purple formazan crystals. Dead cells cannot perform this reduction.
-
-
Solubilization & Quantification: Discard the media and add 100 µL of DMSO to each well. Measure absorbance at 570 nm using a microplate reader.
-
Causality: DMSO acts as a highly effective organic solvent to fully dissolve the intracellular formazan crystals. The resulting optical density (absorbance) is directly proportional to the number of living cells, allowing for precise IC₅₀ calculation via non-linear regression.
-
Protocol B: Antimicrobial Susceptibility (Microplate Alamar Blue Assay - MABA)
The MABA method is superior to standard broth microdilution as it relies on a definitive colorimetric shift rather than subjective visual turbidity, making it ideal for screening quinazolinone libraries[7].
-
Inoculum Preparation: Standardize bacterial or fungal suspensions to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).
-
Causality: Standardizing the inoculum prevents false-positive resistance (due to artificially high microbial loads) or false-negative susceptibility (due to insufficient starting bacteria).
-
-
Serial Dilution: Perform two-fold serial dilutions of the quinazolinone compounds in a 96-well microtiter plate using Mueller-Hinton broth.
-
Causality: Serial dilution establishes a precise concentration gradient, which is mathematically necessary to isolate the exact Minimum Inhibitory Concentration (MIC).
-
-
Indicator Addition: Add Alamar Blue (resazurin) to all test wells.
-
Causality: Resazurin is an oxidation-reduction (redox) indicator. It is naturally blue and non-fluorescent. If microbes are actively respiring and proliferating, they generate reducing equivalents (NADH, FADH₂), which reduce resazurin to resorufin—a pink, highly fluorescent compound.
-
-
Incubation & Reading: Incubate at 37°C for 24 hours. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
-
Causality: A well that remains blue definitively proves that the quinazolinone derivative has completely halted microbial respiration and growth at that specific concentration.
-
Iterative workflow for the synthesis, screening, and optimization of quinazolinones.
Conclusion & Future Perspectives
The is fundamentally tied to their structural modularity. By iteratively modifying the 2, 3, and 4 positions of the quinazoline ring, medicinal chemists can fine-tune the molecule's lipophilicity, electron density, and spatial geometry to target specific kinases (like EGFR) or bacterial enzymes (like DNA gyrase). Future drug development must focus on optimizing the pharmacokinetic (ADMET) profiles of these compounds while leveraging high-throughput, self-validating assays to rapidly identify lead candidates capable of overcoming acquired clinical resistance.
References
-
[1] Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC. National Institutes of Health (NIH). Available at:
-
[5] Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC. National Institutes of Health (NIH). Available at:
-
[2] Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. National Institutes of Health (NIH). Available at:
-
[3] Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC. National Institutes of Health (NIH). Available at:
-
[6] Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC. National Institutes of Health (NIH). Available at:
-
[7] Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC. National Institutes of Health (NIH). Available at:
-
[4] Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors - PMC. National Institutes of Health (NIH). Available at:
Sources
- 1. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization and Synthetic Methodology of 5,7-Dimethoxy-1H-quinazolin-4-one
Executive Summary
The compound 5,7-dimethoxy-1H-quinazolin-4-one (often represented as its dominant tautomer, 5,7-dimethoxyquinazolin-4(3H)-one) is a privileged pharmacophore in modern medicinal chemistry. It serves as the critical core for a variety of targeted therapeutics, most notably in the development of Bromodomain and Extra-Terminal (BET) inhibitors such as Apabetalone (RVX-208), which upregulate Apolipoprotein A-I (ApoA-I) for cardiovascular disease management[1].
This technical guide provides an in-depth analysis of the spectroscopic data (NMR, IR, Mass Spectrometry) required to unequivocally characterize this scaffold. Furthermore, it details a self-validating synthetic protocol, explaining the mechanistic causality behind each experimental choice to ensure high-fidelity reproduction in drug development laboratories.
Mechanistic Synthesis & Causality
The synthesis of the 5,7-dimethoxyquinazolin-4-one core relies on the condensation and subsequent cyclization of an anthranilic acid derivative with a formamide equivalent.
The Chemical Logic
The standard approach utilizes methyl 2-amino-4,6-dimethoxybenzoate and formamidine acetate [2].
-
Reagent Causality: Formamidine acetate is selected over standard formamide because the acetate salt acts as an intrinsic mild acid catalyst, facilitating the initial nucleophilic attack of the aniline nitrogen onto the formamidine carbon. It simultaneously provides both the C-2 carbon and the N-3 nitrogen required to close the pyrimidine ring.
-
Solvent Causality: 2-Methoxyethanol is the solvent of choice. Its high boiling point (124°C) provides the necessary thermal energy to drive the sequential elimination of ammonia, water, and methanol during the cyclization process[2]. Lower boiling solvents often stall the reaction at the uncyclized amidine intermediate.
Fig 1: Self-validating synthetic workflow for 5,7-dimethoxy-1H-quinazolin-4-one.
Spectroscopic Characterization
Accurate structural validation requires understanding the electronic environment of the molecule. The strong electron-donating resonance of the two methoxy groups at positions 5 and 7 significantly shields the aromatic protons, while the lactam tautomer dictates the IR and NMR behavior of the heterocyclic ring[3].
Nuclear Magnetic Resonance (NMR)
The compound exists predominantly in the 3H-quinazolin-4-one (lactam) tautomeric form in DMSO-d6. This is evidenced by the highly deshielded broad singlet at 11.62 ppm, characteristic of an amide/lactam N-H participating in solvent hydrogen bonding, rather than a sharp O-H peak[3].
Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)
| Position | ¹H Shift (ppm) | Multiplicity (J in Hz) | ¹³C Shift (ppm) | Causality & Structural Assignment |
| N-H (3) | 11.62 | br s | - | Deshielded by the adjacent carbonyl and lactam environment[3]. |
| C-2 | 7.88 | s | 144.5 | Imine-like proton, strongly deshielded by the two adjacent electronegative nitrogen atoms[3]. |
| C-4 | - | - | 160.0 | Carbonyl carbon of the quinazolinone core. |
| C-4a | - | - | 104.5 | Bridgehead carbon, heavily shielded by resonance from the 5-methoxy group. |
| C-5 | - | - | 161.5 | Oxygenated aromatic carbon (ipso to methoxy). |
| C-6 | 6.51 | d (2.3) | 96.5 | Shielded by ortho/para methoxy groups; exhibits meta-coupling with H-8[3]. |
| C-7 | - | - | 164.0 | Oxygenated aromatic carbon (ipso to methoxy). |
| C-8 | 6.63 | d (2.3) | 98.0 | Shielded by ortho/para methoxy groups; exhibits meta-coupling with H-6[3]. |
| C-8a | - | - | 151.0 | Bridgehead aromatic carbon attached to the N-1 nitrogen. |
| 5-OCH₃ | 3.80 | s | 55.8 | Typical resonance for an aromatic methoxy ether[3]. |
| 7-OCH₃ | 3.84 | s | 56.0 | Typical resonance for an aromatic methoxy ether[3]. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides rapid orthogonal validation of the tautomeric state. The absence of a strong O-H stretch >3500 cm⁻¹ and the presence of a distinct Amide I band confirms the lactam structure.
Table 2: Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Structural Correlation & Causality |
| 3150 - 3200 | N-H stretch | Broad band indicative of the lactam NH, confirming the 3H-tautomer over the 1H-lactim. |
| 1675 | C=O stretch | Amide I band of the quinazolinone core. Shifted slightly lower than standard ketones due to nitrogen resonance. |
| 1605 | C=N / C=C stretch | Aromatic ring breathing and internal imine stretching. |
| 1200, 1150 | C-O-C stretch | Asymmetric and symmetric stretching of the 5,7-dimethoxy ethers. |
High-Resolution Mass Spectrometry (HRMS - ESI+)
Electrospray ionization (ESI) in positive mode yields a highly stable molecular ion. The fragmentation pattern is driven by the stability of the quinazolinone core.
Table 3: Mass Spectrometry Fragmentation Profile
| m/z Value | Ion Type | Fragmentation Causality |
| 207.076 | [M+H]⁺ | Molecular ion protonated at the most basic nitrogen (N-1 or N-3). |
| 229.058 | [M+Na]⁺ | Sodium adduct, highly common in ESI+ for molecules with multiple oxygen/nitrogen lone pairs. |
| 192.052 | [M+H - CH₃]⁺ | Loss of a methyl radical from the methoxy group, driven by the formation of a stable quinonoid radical cation. |
| 179.081 | [M+H - CO]⁺ | Extrusion of carbon monoxide from the lactam ring, a classic diagnostic fragmentation for quinazolinones. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following synthetic protocol incorporates built-in validation checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.
Objective: Synthesis of 5,7-dimethoxyquinazolin-4(3H)-one from methyl 2-amino-4,6-dimethoxybenzoate.
Step 1: Reaction Assembly
-
Charge a 100 mL round-bottom flask with methyl 2-amino-4,6-dimethoxybenzoate (1.0 eq, e.g., 600 mg, 2.8 mmol) and formamidine acetate (2.2 eq, 650 mg, 6.3 mmol)[2].
-
Suspend the solids in 2-methoxyethanol (7.0 mL).
-
Attach a reflux condenser and heat the mixture to 120 °C under a nitrogen atmosphere.
Step 2: In-Process Validation (TLC)
-
Action: After 12 hours, sample the reaction mixture.
-
Validation Check: Run a TLC (Thin Layer Chromatography) using 5% Methanol in Dichloromethane. The starting material (Rf ~0.6, bright blue under 254 nm UV) must be completely consumed. The product will appear as a new, highly UV-active spot at Rf ~0.3. If starting material persists, add an additional 0.5 eq of formamidine acetate and reflux for 4 more hours.
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture in vacuo to remove the bulk of the 2-methoxyethanol.
-
Causality of Purification: The resulting residue contains the product, unreacted formamidine, and acetate salts. Triturate the crude residue vigorously with cold methanol (15 mL). The product is highly crystalline and poorly soluble in cold methanol, whereas the byproducts remain in solution.
-
Filter the beige/white solid and wash with ice-cold methanol (2 x 5 mL).
Step 4: Final Spectroscopic Validation
-
Action: Dry the solid under high vacuum and acquire a ¹H NMR spectrum in DMSO-d₆.
-
Validation Check: The spectrum must show the disappearance of the methyl ester singlet (~3.88 ppm) from the starting material and the appearance of the diagnostic C-2 heterocyclic proton singlet at 7.88 ppm[3]. Expected yield: 58–88%[2][3].
Biological Pathway Context: BET Inhibition
The 5,7-dimethoxyquinazolin-4-one scaffold is not just a chemical curiosity; it is the fundamental binding determinant in several epigenetic drugs. By mimicking acetylated lysine, the dimethoxy-quinazolinone core competitively binds to the BD2 domain of the BRD4 protein. This displacement prevents BRD4 from reading chromatin, leading to the downstream transcriptional upregulation of ApoA-I, which is critical for reverse cholesterol transport[1].
Fig 2: BRD4 inhibition pathway mediated by the 5,7-dimethoxyquinazolin-4-one scaffold.
References
- Source: Googleapis.
- Title: WO2003055491A1 - Substituted quinazoline derivatives as inhibitors of aurora kinases Source: Google Patents URL
- Title: US8053440B2 - Compounds for the prevention and treatment of cardiovascular diseases Source: Google Patents URL
Sources
- 1. US8053440B2 - Compounds for the prevention and treatment of cardiovascular diseases - Google Patents [patents.google.com]
- 2. WO2003055491A1 - Substituted quinazoline derivatives as inhibitors of aurora kinases - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Foreword: The Quinazolinone Scaffold as a Nexus for Targeted Drug Discovery
An In-Depth Technical Guide to the Potential Pharmacological Targets of 5,7-dimethoxy-1H-quinazolin-4-one
To the seasoned researcher, certain chemical scaffolds appear repeatedly, acting as privileged platforms from which a multitude of potent, selective, and clinically successful drugs have been launched. The quinazolin-4-one core is unequivocally one such scaffold. Its rigid, heterocyclic structure provides an ideal framework for presenting functional groups into the active sites of diverse biological targets, leading to high-affinity interactions. Its derivatives are not merely academic curiosities; they are foundational components of approved therapeutics, particularly in oncology.[1][2]
The specific compound at the heart of this guide, 5,7-dimethoxy-1H-quinazolin-4-one, represents a molecule of significant latent potential. While direct, extensive pharmacological profiling of this exact structure is not widely published, its core architecture and substitution pattern are highly analogous to numerous compounds with well-defined mechanisms of action. The dimethoxy substitutions, particularly at positions C5, C6, and C7, are known to be critical for potent activity in several target classes, including the protein kinases that have been the hallmark of quinazoline-based drug development.[3][4][5]
This guide, therefore, is an exercise in informed scientific extrapolation. As Senior Application Scientists, our role is not only to execute established protocols but to anticipate, based on a deep understanding of structure-activity relationships (SAR) and mechanistic biology, where a novel compound is most likely to find its biological partners. We will deconstruct the 5,7-dimethoxy-1H-quinazolin-4-one scaffold, analyze the known targets of its close structural relatives, and lay out a logical, multi-tiered strategy for its comprehensive pharmacological characterization. We will move from the most probable target class—protein kinases—to emerging and more speculative targets, providing not just a list, but a series of validated, actionable experimental workflows.
Part 1: The Primary Target Family - Protein Kinases
The overwhelming body of evidence points to protein kinases as the most probable and high-value target class for quinazolinone-based compounds.[3][6] The quinazoline ring system is a superb mimic of the adenine moiety of adenosine triphosphate (ATP), enabling these molecules to act as competitive inhibitors within the highly conserved ATP-binding pocket of kinases.[6][7] This mechanism is the cornerstone of clinically successful drugs like gefitinib and erlotinib. The 5,7-dimethoxy substitution pattern is hypothesized to contribute to favorable interactions within this pocket, enhancing both potency and selectivity.
Receptor Tyrosine Kinases (RTKs): Intercepting Oncogenic Signaling at the Source
RTKs are cell-surface receptors that, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades that govern cell proliferation, survival, and migration. Their aberrant activation is a common driver of cancer.
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): These are perhaps the most validated targets for quinazoline inhibitors.[6][8] Overactivation of EGFR and HER2 is central to the pathology of non-small cell lung cancer, breast cancer, and other solid tumors. The anilino-quinazoline core of drugs like gefitinib establishes a critical hydrogen bond with a conserved threonine residue in the kinase hinge region, while the broader scaffold makes additional van der Waals contacts. It is highly probable that 5,7-dimethoxy-1H-quinazolin-4-one could serve as a foundational scaffold for potent EGFR/HER2 inhibitors.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): As a key regulator of angiogenesis—the formation of new blood vessels essential for tumor growth—VEGFR is a prime anticancer target. Several quinazolin-4(3H)-one series have been developed and tested for potent inhibitory activity against VEGFR2.[6]
-
c-Met Receptor Tyrosine Kinase: The HGF/c-Met signaling pathway is crucial for embryonic development but is often hijacked by cancer cells to promote invasion and metastasis.[9] The quinazolinone core has been successfully utilized to generate potent c-Met inhibitors.[10]
Non-Receptor and Cell Cycle Kinases
Beyond the cell surface, quinazolinones have demonstrated potent activity against intracellular kinases that are critical for signal transduction and cell cycle control.
-
Cyclin-Dependent Kinases (CDKs): These serine/threonine kinases are the master regulators of the cell cycle. Inhibiting CDKs, particularly CDK2, can halt uncontrolled cell proliferation.[11] Studies have explicitly developed quinazolinone-based derivatives as CDK2 inhibitors, which were shown to induce cell cycle arrest.[7][11]
-
MAP Kinase Pathway (RAF, ERK): This pathway is a central signaling cascade that transmits extracellular signals to the nucleus. A benzimidazole-quinazolinone derivative was found to effectively target RAF kinase.[12] Furthermore, structurally related 5,6,7-trimethoxy-quinazoline derivatives strongly inhibited the phosphorylation of ERK1/2, a key downstream effector in this pathway, demonstrating that methoxy-substituted quinazolines can effectively modulate this critical oncogenic cascade.[4]
Experimental Workflow: Validating Kinase Targets
A systematic, multi-step approach is required to confirm and characterize the activity of 5,7-dimethoxy-1H-quinazolin-4-one against a panel of candidate kinases.
Caption: Workflow for validating helicase inhibitors from in vitro to cellular effects.
This protocol is used to determine if the compound induces arrest at a specific phase of the cell cycle, a common phenotype for DNA repair inhibitors. [13]
-
Cell Culture and Treatment:
-
Seed a relevant cancer cell line (e.g., HCT-116) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with vehicle (DMSO) and varying concentrations of 5,7-dimethoxy-1H-quinazolin-4-one (e.g., 0.1 µM, 1 µM, 10 µM) for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
-
Data Interpretation:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate the cell population and model the distribution of cells in the G0/G1, S, and G2/M phases based on DNA content (PI fluorescence intensity).
-
Compare the percentage of cells in each phase between treated and vehicle control samples. A significant increase in the G2/M population suggests the compound is interfering with DNA replication or repair.
-
Part 3: Exploring Unconventional Targets - The Central Nervous System
Expanding the therapeutic horizon beyond oncology, recent discoveries have implicated the quinazolin-4-one scaffold in modulating central nervous system (CNS) targets, a testament to its structural versatility.
-
Metabotropic Glutamate Receptor 7 (mGlu7): In a surprising discovery, a library screen identified a 2,6-disubstituted quinazolin-4-one derivative as a selective negative allosteric modulator (NAM) of the mGlu7 receptor. [14]This receptor is implicated in the pathophysiology of schizophrenia, and the compound demonstrated antipsychotic-like properties in animal models. This finding suggests that 5,7-dimethoxy-1H-quinazolin-4-one warrants screening against a panel of G protein-coupled receptors (GPCRs), as it may possess unexpected neuromodulatory activity.
Summary and Future Directions
The 5,7-dimethoxy-1H-quinazolin-4-one scaffold stands as a molecule of high potential, positioned at the intersection of multiple validated and emerging drug target classes. Based on robust evidence from structurally related analogs, its pharmacological investigation should proceed in a prioritized manner.
-
Primary Focus: A comprehensive screening against a panel of cancer-relevant protein kinases (EGFR, HER2, VEGFR, CDKs, c-MET) is the highest priority. The workflows described herein provide a clear path to determining its potency and cellular efficacy.
-
Secondary Investigation: Targets involved in DNA repair (RecQ helicases, Topoisomerases, PARP) and multidrug resistance (P-gp) represent the next logical tier of investigation, with the potential to uncover novel anticancer mechanisms.
-
Exploratory Screening: A broader screen against GPCRs, informed by the discovery of mGlu7 modulators, could reveal unexpected applications in CNS disorders.
The key to unlocking the potential of this compound lies in systematic, hypothesis-driven experimentation. The protocols and workflows detailed in this guide provide the foundational framework for such an investigation, paving the way for the potential development of a novel therapeutic agent.
| Target Class | Specific Target(s) | Basis of Evidence | Primary Validation Assay |
| Protein Kinases | EGFR, HER2, VEGFR, CDK2 | Extensive literature on quinazolinone kinase inhibitors. [3][6][11] | In Vitro Biochemical Inhibition Assay (HTRF) |
| DNA Repair | RecQ Helicases, Topo II | Direct inhibition by quinazolinone derivatives. [13][15] | FRET-based Helicase/Topoisomerase Assay |
| Drug Resistance | P-glycoprotein (P-gp) | Quinazoline core found in known P-gp modulators. [16] | Calcein-AM or Rhodamine 123 Efflux Assay |
| Transcription | HIF-1α | Quinazolin-4-one identified as an inhibitor via HTS. [17] | HIF-1α Reporter Gene Assay |
| CNS Receptors | mGlu7 | Quinazolin-4-one identified as a NAM. [14] | FLIPR Calcium Assay in Recombinant Cells |
References
-
Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - Frontiers. (2022, November 16). Frontiers in Chemistry. [Link]
-
Quinazolines as Anticancer Agents Targeting Tyrosine Kinases - Hilaris. (2023, March 28). Hilaris Publishing. [Link]
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - Taylor & Francis. (2021, September 22). Taylor & Francis Online. [Link]
-
Synthesis of series of quinazoline analogues as protein kinase inhibitors. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Design and synthesis of quinazolin-4-one derivatives as potential anticancer agents and investigation of their interaction with RecQ helicases. (2024, March 1). ScienceDirect. [Link]
-
A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (2025, February 1). MDPI. [Link]
-
Novel 7-methoxy-6-oxazol-5-yl-2,3-dihydro-1H-quinazolin-4-ones as IMPDH inhibitors. (2005, December 1). ScienceDirect. [Link]
-
Design, Synthesis, and Pharmacological Characterization of N-(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. (2017, March 29). ACS Publications. [Link]
-
Biologically active quinoline and quinazoline alkaloids part I - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed. (2013, August 15). PubMed. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents - Semantic Scholar. (n.d.). Semantic Scholar. [Link]
-
Quinazoline-4-one: A highly important Heterocycle with diverse Biological: A review. (n.d.). Der Chemica Sinica. [Link]
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - Taylor & Francis. (2021, August 18). Taylor & Francis Online. [Link]
-
Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - Taylor & Francis. (2018, November 13). Taylor & Francis Online. [Link]
-
Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro) - PubMed. (2023, September 5). PubMed. [Link]
-
Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC. (2024, May 20). National Center for Biotechnology Information. [Link]
-
New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - MDPI. (2025, December 9). MDPI. [Link]
-
Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023, January 18). National Center for Biotechnology Information. [Link]
-
Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 11. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Bioactivity Screening of 5,7-dimethoxy-1H-quinazolin-4-one
Foreword: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery
The quinazolinone ring system, a fusion of benzene and pyrimidine rings, represents one of the most versatile and privileged scaffolds in medicinal chemistry.[1][2][3][4] Its derivatives are integral to numerous natural alkaloids and synthetic compounds, exhibiting a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[4][5][6][7] The specific compound, 5,7-dimethoxy-1H-quinazolin-4-one, while not extensively characterized in public literature, possesses a substitution pattern analogous to other bioactive molecules. For instance, the related 6,7-dimethoxy substitution pattern is found in potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, and the 5,7-dimethoxy arrangement in flavonoids has been linked to significant anticancer activity.[8][9]
This guide provides a comprehensive, field-proven framework for the systematic in vitro screening of 5,7-dimethoxy-1H-quinazolin-4-one. It is designed for researchers, scientists, and drug development professionals, moving beyond mere protocol recitation to explain the causal logic behind each experimental choice. Our objective is to empower research teams to thoroughly profile this compound, identify its primary biological activities, and prioritize its potential for further development as a therapeutic agent.
Strategic Rationale: A Multi-Pronged Screening Cascade
Given the broad biological potential of the quinazolinone core, a targeted yet comprehensive screening strategy is essential.[4][10] A parallel screening approach against major therapeutic areas known to be modulated by quinazolinone derivatives is the most efficient path forward. This initial phase aims to identify any significant "hits" which can then be pursued through more detailed, mechanism-of-action studies.
The proposed workflow begins with three primary screening arms: anticancer/cytotoxicity, antimicrobial, and anti-inflammatory activity. Positive results in any of these areas will trigger a cascade of secondary, more specific assays to elucidate the mechanism and selectivity of the compound.
Figure 1: High-level workflow for the multi-pronged bioactivity screening of the target compound.
Section 1: Anticancer and Cytotoxicity Screening
A primary area of investigation for novel quinazolinone derivatives is their potential as anticancer agents.[4][11][12] The initial screening phase is designed to determine the compound's general cytotoxicity against a panel of diverse human cancer cell lines, providing a foundational understanding of its antiproliferative potential.
Causality Behind Cell Line Selection
The choice of cell lines is not arbitrary. A well-conceived panel should represent different cancer histotypes and, where possible, known genetic backgrounds. For a novel quinazolinone, a starting panel could include:
-
A549 (Non-small cell lung cancer): Often used in EGFR inhibitor studies.[6]
-
MCF-7 (Breast adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.[13]
-
PC-3 (Prostate cancer): An androgen-independent cell line representing advanced disease.[6]
-
HepG2 (Hepatocellular carcinoma): A common model for liver cancer studies.[9]
-
HEK293 (Human embryonic kidney cells): Critically included as a non-cancerous control to assess preliminary selectivity and a general toxicity profile.[13]
Figure 2: Logical workflow for anticancer screening and follow-up mechanistic studies.
Protocol 1: MTT Cell Viability Assay
This protocol provides a robust method for assessing the cytotoxic effect of the compound by measuring the metabolic activity of cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Selected cancer and normal cell lines
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
5,7-dimethoxy-1H-quinazolin-4-one (dissolved in DMSO to create a 10 mM stock)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Positive control (e.g., Doxorubicin)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Final concentrations should typically range from 0.1 to 100 µM.[5] Remove the old medium and add 100 µL of the medium containing the test compound, vehicle control (DMSO, final concentration ≤0.5%), or positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 5 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Presentation: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 1.250 | 100% |
| 0.1 | 1.235 | 98.8% |
| 1 | 1.150 | 92.0% |
| 10 | 0.630 | 50.4% |
| 50 | 0.150 | 12.0% |
| 100 | 0.095 | 7.6% |
| Calculated IC50 | - | ~9.8 µM |
Section 2: Antimicrobial Activity Screening
Quinazolinone derivatives have consistently demonstrated promising activity against a wide range of bacterial and fungal pathogens, making this a mandatory screening arm.[3][14][15]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: The test compound is serially diluted in a 96-well plate containing microbial growth medium. Each well is then inoculated with a standardized suspension of the microorganism. Growth is assessed after incubation.
Materials:
-
Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).[14][16]
-
Fungal Strain: Candida albicans.[14]
-
Growth Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.
-
96-well plates.
-
Positive Controls: Ciprofloxacin (antibacterial), Fluconazole (antifungal).
-
Resazurin solution (optional, for viability indication).
Methodology:
-
Compound Preparation: In a 96-well plate, add 50 µL of growth medium to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (no compound) and 12 (no compound, no inoculum) will serve as growth and sterility controls, respectively.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (or no color change if using a viability indicator like resazurin).
Data Presentation: Results are presented as the MIC value in µg/mL or µM.
| Microorganism | Test Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| S. aureus | 16 | Ciprofloxacin: ≤1 |
| E. coli | >128 | Ciprofloxacin: ≤0.5 |
| C. albicans | 32 | Fluconazole: ≤2 |
Section 3: Anti-inflammatory Activity Screening
The anti-inflammatory potential of quinazolinones is well-documented, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[5][17][18]
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
This enzymatic assay is crucial for determining not only the anti-inflammatory potential but also the selectivity of the compound, which has significant implications for its potential side-effect profile.
Principle: The assay measures the ability of the test compound to inhibit the peroxidase activity of recombinant COX-1 and COX-2 enzymes. The oxidation of a chromogenic substrate by the enzyme is monitored colorimetrically.
Materials:
-
Recombinant human or ovine COX-1 and COX-2 enzymes.
-
COX inhibitor screening assay kit (containing assay buffer, heme, arachidonic acid substrate, and a colorimetric substrate like TMPD).
-
96-well plate.
-
Positive Controls: Celecoxib (COX-2 selective), Indomethacin (non-selective).
Methodology:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the provided assay buffer.
-
Compound Incubation: In separate wells of a 96-well plate, add the assay buffer, heme, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include wells for a no-enzyme control and a vehicle control. Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate and the colorimetric substrate.
-
Data Acquisition: Immediately measure the absorbance at a specified wavelength (e.g., 590-620 nm) over time using a plate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate IC50 values for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2).
Section 4: Targeted Enzyme Inhibition Screening
A key mechanism by which quinazolinones exert their biological effects is through the inhibition of specific enzymes, particularly protein kinases.[6][11] If anticancer activity is observed, or if the structure suggests a potential for kinase binding, a targeted enzyme inhibition assay is a logical next step.
Figure 3: Logical flow of a targeted enzyme inhibition screening campaign.[11]
Protocol 4: PI3K Enzyme Inhibition Assay (Luminescence-based)
This protocol provides a general method for assessing inhibitory activity against Phosphoinositide 3-kinase (PI3K), a critical enzyme in cancer signaling.[11][19]
Principle: The assay measures the amount of ATP remaining after a kinase reaction. The less ATP remaining, the more active the kinase. A detection reagent converts the remaining ATP into a luminescent signal. An inhibitor will cause more ATP to remain, resulting in a higher signal.
Materials:
-
Recombinant human PI3K enzyme (e.g., PI3Kδ).
-
Substrate (e.g., PIP2).
-
ATP and kinase buffer.
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™).
-
384-well white plates.
-
Positive Control (e.g., Idelalisib for PI3Kδ).
Methodology:
-
Compound Preparation: Prepare serial dilutions of 5,7-dimethoxy-1H-quinazolin-4-one.
-
Reaction Setup: In a 384-well plate, add the PI3K enzyme, the test compound or vehicle control, and the substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. This typically involves a first reagent to deplete unused ATP and a second to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.
Conclusion and Path Forward
This technical guide outlines a systematic, multi-faceted approach to the initial in vitro bioactivity screening of 5,7-dimethoxy-1H-quinazolin-4-one. By employing a parallel primary screening strategy followed by logical, hypothesis-driven secondary assays, researchers can efficiently and comprehensively profile the compound's therapeutic potential. The protocols described herein are robust, validated, and designed to generate high-quality, interpretable data. A positive "hit" in any of these screening cascades—characterized by high potency and selectivity—would provide a strong rationale for advancing the compound into more complex studies, including mechanism of action elucidation, lead optimization, and eventual in vivo validation.
References
-
Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Hindawi. Available from: [Link]
-
Synthesis and antimicrobial evaluation of new quinazolinone derivatives containing thiourea and thiazolidine moieties. Taylor & Francis Online. Available from: [Link]
-
SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME NOVEL QUINAZOLINONE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [Link]
-
Design, Synthesis, and Anti-Inflammatory Activity of Novel Quinazolines. Pharmaceutical and Chemical Journal. Available from: [Link]
-
Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. Available from: [Link]
-
New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. MDPI. Available from: [Link]
-
Novel Approach of Quinazoline Scaffold as Anti- inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecula. Letters in Applied NanoBioScience. Available from: [Link]
-
Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Synthesis and Biological Evaluation of Quinazolinone Derivatives as Antibacterial and Anti-Inflammatory Agents. Engineering Journal IJOER. Available from: [Link]
-
In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PMC. Available from: [Link]
-
Synthesis of Quinazoline Derivatives and their Biological Activities. ResearchGate. Available from: [Link]
-
Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI. Available from: [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. Available from: [Link]
-
Design, synthesis, characterization, enzymatic inhibition evaluations, and docking study of novel quinazolinone derivatives. PubMed. Available from: [Link]
-
Synthesis, biological screening, and molecular docking of quinazolinone and quinazolinethione as phosphodiesterase 7 inhibitors. PubMed. Available from: [Link]
-
Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. Available from: [Link]
-
Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. ResearchGate. Available from: [Link]
-
Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. MDPI. Available from: [Link]
-
Synthesis of quinazolin-4-one and its application in some areas of bioengineering. ResearchGate. Available from: [Link]
-
ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. PMC. Available from: [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. Available from: [Link]
-
In silico studies of quinazolinone analogues to distinguish their hypothetical binding mode using the X-ray crystal structure human carbon anhydrase II (HCAII) enzyme complex with sugar sulfamate for anticonvulsant activity. International Journal of Pharmaceutical Sciences and Drug Research. Available from: [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC. Available from: [Link]
-
SAR study of quinazolin-4-ones 1–4 and 6–13 regarding to cytotoxicity... ResearchGate. Available from: [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC. Available from: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available from: [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. jocpr.com [jocpr.com]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. researchgate.net [researchgate.net]
- 9. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. ijoer.com [ijoer.com]
- 16. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]
- 17. Design, Synthesis, and Anti-Inflammatory Activity of Novel Quinazolines – Oriental Journal of Chemistry [orientjchem.org]
- 18. nanobioletters.com [nanobioletters.com]
- 19. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
application of 5,7-dimethoxy-1H-quinazolin-4-one in cancer cell lines
Application Note: Epigenetic Modulation in Oncology using 5,7-dimethoxy-1H-quinazolin-4-one Derivatives
Executive Summary
The 5,7-dimethoxy-1H-quinazolin-4-one scaffold is a highly privileged pharmacophore in medicinal chemistry. It serves as the core structural motif for selective BET (Bromodomain and Extra-Terminal) bromodomain inhibitors, most notably Apabetalone (RVX-208)[1]. In the context of oncology, this compound class acts as an epigenetic reader antagonist. By selectively binding to the second bromodomain (BD2) of BET proteins (BRD2, BRD3, BRD4, and BRDT), 5,7-dimethoxy-1H-quinazolin-4-one derivatives displace these proteins from acetylated chromatin[2]. This targeted displacement disrupts the transcriptional machinery of critical oncogenes (such as MYC) and modulates tumor microenvironment factors, making it a potent tool for investigating hematological malignancies, hepatocellular carcinoma, and chemo-resistant solid tumors[3].
Mechanistic Rationale in Cancer Biology
Unlike pan-BET inhibitors (e.g., JQ1) that bind both BD1 and BD2 with equal affinity, the 5,7-dimethoxy-1H-quinazolin-4-one core exhibits up to a 170-fold selectivity for BD2[4]. This unique selectivity profile translates to a differentiated in vitro phenotype:
-
Oncogene Suppression: Disruption of BRD4 binding at super-enhancers leads to the rapid downregulation of MYC, a driver in leukemias and lymphomas[3].
-
Tumor Suppressor Activation: In hepatocellular carcinoma (HCC) models (e.g., HepG2), the compound uniquely upregulates Apolipoprotein A-I (ApoA-I), which exerts anti-tumorigenic and anti-inflammatory effects[2].
-
Chemosensitization: In solid tumors, BET inhibition downregulates DNA damage repair transcripts, rendering resistant cells highly susceptible to platinum-based chemotherapies[2].
Caption: Mechanism of action of 5,7-dimethoxy-1H-quinazolin-4-one derivatives in cancer cell lines.
Quantitative Profiling Across Cancer Cell Lines
The efficacy of 5,7-dimethoxy-1H-quinazolin-4-one derivatives varies significantly depending on the cellular context and the basal expression of BET proteins. The table below summarizes established quantitative parameters for in vitro applications[1][2][4].
| Cancer Type | Cell Line | Effective Concentration | Primary Phenotypic Observation | Mechanistic Target |
| Biochemical | Cell-Free Assay | IC50: 0.510 μM | BD2 selective binding (170-fold over BD1) | BRD2/3/4 (BD2) |
| Hepatocellular | HepG2 / Huh-7 | 5 – 30 μM | Upregulation of ApoA-I; reduction of IL-6/INFγ | ApoA-I Promoter |
| Colorectal | DLD1 / Caco-2 | 40 μM (up to 90h) | Decreased ABCA1 expression; reduced invasiveness | ABCA1 |
| Ovarian | OVCAR-5 / CaOV3 | 80 μM (72h) | Increased sensitivity to carboplatin | DNA Repair Genes |
| Leukemia | U937 | 1 – 5 μM | Downregulation of MYC; suppressed proliferation | MYC Super-enhancer |
Strategic Experimental Design & Workflows
When working with epigenetic inhibitors, standard 24-hour cytotoxicity assays are often insufficient. Because the drug targets transcription rather than directly inhibiting a metabolic enzyme, the depletion of downstream oncogenic proteins requires extended incubation times (typically 48 to 90 hours)[2][5].
Caption: Recommended in vitro experimental workflow for evaluating 5,7-dimethoxy-1H-quinazolin-4-one.
Verified Experimental Protocols
Protocol A: Compound Preparation and Target Engagement Validation
To ensure the 5,7-dimethoxy-1H-quinazolin-4-one core is actively engaging BET proteins in your specific cell line, ApoA-I upregulation should be used as a self-validating positive control[5].
Scientific Rationale: The solubility of this compound in DMSO is >10 mM. However, precipitation can occur upon dilution in aqueous media. Warming and sonication prevent micro-precipitates that skew dose-response curves[6].
-
Stock Preparation: Dissolve the compound in 100% molecular-grade DMSO to create a 10 mM stock. If the solution is cloudy, warm the tube at 37°C for 10 minutes and sonicate[6].
-
Cell Seeding: Seed HepG2 cells (as a control line) at 3×104 cells/well in a 6-well plate. Allow 24 hours for adherence.
-
Treatment: Dilute the stock in culture media to achieve a final concentration of 10 μM to 30 μM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity[1].
-
Incubation: Incubate for 48 hours. Causality: Epigenetic modulation of the ApoA-I promoter requires at least 48 hours to yield measurable accumulation of mRNA transcripts[7].
-
Validation: Harvest cells and perform RT-qPCR for ApoA-I. A successful target engagement will yield a 2- to 5-fold increase in ApoA-I mRNA compared to the DMSO vehicle control.
Protocol B: Extended Cell Viability and Proliferation Assay
Scientific Rationale: BET inhibitors induce G1 cell cycle arrest before apoptosis. Short assays (24h) will yield artificially high IC50 values. A 72-hour assay provides an accurate reflection of epigenetic silencing[3].
-
Plating: Seed target cancer cells (e.g., U937 or DLD1) at 2×103 to 5×103 cells/well in a 96-well opaque plate.
-
Dosing: Treat cells with a 10-point serial dilution of the compound (ranging from 0.1 μM to 100 μM). Include a vehicle control (0.1% DMSO) and a positive control for cell death (e.g., 5 μM Actinomycin D)[1].
-
Incubation: Incubate for 72 to 90 hours at 37°C, 5% CO2.
-
Measurement: Add CellTiter-Glo® Reagent (equal to the volume of cell culture medium present in each well). Mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence. Calculate IC50 using non-linear regression analysis.
Protocol C: Chemosensitization in Chemo-resistant Solid Tumors
Scientific Rationale: 5,7-dimethoxy-1H-quinazolin-4-one derivatives are highly synergistic with DNA-damaging agents. By inhibiting BRD4, the compound prevents the transcription of DNA repair enzymes, trapping cells in an unrecoverable state of DNA damage[2].
-
Model Selection: Utilize carboplatin-resistant primary HGSOC (High-Grade Serous Ovarian Cancer) cells or OVCAR-5[2].
-
Pre-treatment: Treat cells with a sub-lethal dose of the quinazolinone derivative (e.g., 40 μM) for 24 hours to initiate the downregulation of DNA repair transcripts.
-
Co-treatment: Introduce Carboplatin at varying concentrations (1 μM to 100 μM) while maintaining the presence of the BET inhibitor.
-
Endpoint: After an additional 48 hours, assess cell viability and perform a Western Blot for cleaved Caspase-3 and γH2AX (a marker of double-strand DNA breaks) to confirm the synergistic induction of apoptosis.
References
-
RVX-208 | CAS#:1044870-39-4 | Chemsrc. Chemsrc.com. Available at:[Link]
-
Apabetalone (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders. ACS Pharmacology & Translational Science / PMC. Available at:[Link]
-
Bromodomain and Extra-Terminal Motif Inhibitors: a Review of Preclinical and Clinical Advances in Cancer Therapy. Taylor & Francis. Available at:[Link]
- US8053440B2 - Compounds for the prevention and treatment of cardiovascular diseases. Google Patents.
Sources
- 1. RVX-208 | CAS#:1044870-39-4 | Chemsrc [chemsrc.com]
- 2. Apabetalone (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. US8053440B2 - Compounds for the prevention and treatment of cardiovascular diseases - Google Patents [patents.google.com]
Application Note: Experimental Protocols for Evaluating the Anti-Inflammatory Activity of Quinazolinone Derivatives
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Comprehensive Methodological Guide & Application Protocol.
Introduction & Mechanistic Rationale
Quinazolinones represent a privileged class of nitrogen-containing heterocyclic pharmacophores that exhibit a broad spectrum of biological activities. Structurally analogous to several non-steroidal anti-inflammatory drugs (NSAIDs) like proquazone, quinazolin-4(3H)-one derivatives have emerged as highly selective cyclooxygenase-2 (COX-2) inhibitors and potent modulators of the Toll-like receptor 4 (TLR4) / NF-κB signaling pathway[1].
When designing an experimental pipeline to evaluate novel quinazolinones, researchers must employ a multi-tiered, self-validating approach. Relying solely on in vivo models obscures the precise molecular targets, while isolated enzymatic assays fail to account for cellular permeability and systemic pharmacokinetics. This application note details a robust, three-tiered protocol—enzymatic, cellular, and in vivo—designed to establish both the efficacy and the exact mechanistic causality of quinazolinone-based anti-inflammatory agents.
Mechanistic Pathway
Quinazolinones exert their anti-inflammatory effects through two primary, interconnected pathways:
-
Direct Enzymatic Inhibition: Binding to the allosteric or active sites of COX-2, thereby preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins (PGE2)[2].
-
Signal Transduction Modulation: Inhibiting TLR4 activation, which prevents the downstream nuclear translocation of NF-κB and the subsequent transcription of inducible nitric oxide synthase (iNOS)[1].
Fig 1. Mechanistic pathway of quinazolinone-mediated anti-inflammatory activity via TLR4 and COX-2.
In Vitro Evaluation: Cyclooxygenase (COX-1/COX-2) Selectivity Assay
To determine the selectivity index (SI) of quinazolinone derivatives, a fluorometric COX inhibitor screening assay is employed. High selectivity for COX-2 over COX-1 is a critical drug development parameter to minimize the gastrointestinal ulcerogenicity commonly associated with classical, non-selective NSAIDs[3].
Causality & Self-Validation: Quinazolinones are often time-dependent, competitive inhibitors. A 15-minute pre-incubation step is mandatory to allow the compound to establish equilibrium within the hydrophobic COX-2 binding pocket before the introduction of the substrate. The inclusion of (selective COX-2 inhibitor) and Indomethacin (non-selective) establishes a self-validating dynamic range for the assay[2].
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin).
-
Inhibitor Preparation: Dissolve quinazolinone derivatives in DMSO. Prepare a serial dilution (e.g., 0.01 µM to 100 µM). Critical Note: Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.
-
Pre-Incubation: In a 96-well black microplate, add 150 µL assay buffer, 10 µL of purified ovine COX-1 or human recombinant COX-2 enzyme, and 10 µL of the test compound. Incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of the fluorometric probe (e.g., ADHP) and 10 µL of arachidonic acid to initiate the peroxidase reaction.
-
Measurement: Read fluorescence immediately using a microplate reader (Excitation: 535 nm, Emission: 587 nm) continuously for 5 minutes.
-
Data Analysis: Calculate the IC₅₀ values. The Selectivity Index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2).
Cellular Evaluation: Nitric Oxide (NO) Inhibition in Macrophages
This assay evaluates the compound's ability to penetrate cell membranes and inhibit the TLR4/NF-κB-mediated expression of iNOS, a hallmark of quinazolinone derivatives featuring thioamide or halogen substitutions[1].
Causality & Self-Validation: Lipopolysaccharide (LPS) acts as a potent TLR4 agonist, robustly inducing iNOS expression. By pre-treating the RAW 264.7 cells with the quinazolinone derivative 1 hour prior to LPS stimulation, we evaluate the compound's prophylactic ability to block the NF-κB translocation cascade. Dexamethasone serves as the positive control to validate maximum pathway suppression.
Step-by-Step Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.
-
Pre-treatment: Aspirate media and add fresh media containing the quinazolinone derivatives (1–50 µM) or Dexamethasone (positive control). Incubate for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control (unstimulated cells). Incubate for 24 hours.
-
Griess Assay: Transfer 100 µL of the culture supernatant to a new plate. Add 100 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Measurement: Incubate for 10 minutes in the dark. Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
In Vivo Evaluation: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in Sprague-Dawley rats is the gold standard for evaluating acute, systemic anti-inflammatory activity[4].
Causality & Self-Validation: The carrageenan-induced inflammatory response is distinctly biphasic. The early phase (0–2 hours) is mediated by the rapid release of histamine and serotonin, whereas the delayed third phase (3–5 hours) is exclusively driven by COX-2-mediated prostaglandin synthesis[4]. Measuring paw volume up to the 5-hour mark is critical because quinazolinones specifically blunt this third phase. The use of a vehicle-only control ensures that the baseline mechanical trauma of the subplantar injection is accounted for.
Fig 2. Step-by-step workflow for the in vivo carrageenan-induced paw edema assay in rats.
Step-by-Step Protocol:
-
Animal Preparation: Fast adult female Sprague-Dawley rats (150–200 g) for 12 hours prior to the experiment, allowing water ad libitum. Divide into groups of six: Control (Vehicle), Standard ( or Indomethacin, 10 mg/kg), and Test Compounds (25 mg/kg and 50 mg/kg)[4].
-
Dosing: Administer compounds orally via gavage, suspended in 0.5% Carboxymethyl cellulose (CMC). Note: Oral administration assesses the systemic bioavailability and gastrointestinal absorption of the quinazolinone scaffold.
-
Induction: Exactly one hour post-dosing, inject 0.1 mL of a 1% freshly prepared carrageenan suspension in sterile 0.9% saline into the subplantar region of the right hind paw.
-
Plethysmometry: Measure the paw volume using a digital plethysmometer (water displacement method) at 0, 1, 2, 3, 4, and 5 hours post-injection.
-
Calculation: Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 (Where Vc is the increase in paw volume of the control group, and Vt is the increase in paw volume of the treated group).
Quantitative Data Interpretation
A self-validating protocol requires robust data structuring. Below is a representative data synthesis table comparing expected outcomes based on validated literature standards for quinazolinone derivatives[4],[1],[2].
| Compound / Treatment | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | NO Inhibition IC₅₀ (µM) | In Vivo Edema Inhibition (%, at 3h) |
| Vehicle (Control) | N/A | N/A | N/A | N/A | 0.0 ± 0.0 |
| Celecoxib (Standard) | 13.60 | 0.06 | 226.7 | N/A | 78.4 ± 2.1 |
| Indomethacin (Standard) | 0.05 | 0.49 | 0.10 | N/A | 65.2 ± 3.4 |
| Dexamethasone (Standard) | N/A | N/A | N/A | 1.25 | N/A |
| Quinazolinone Scaffold A | 12.60 | 1.78 | 7.08 | 45.20 | 42.5 ± 4.1 |
| Quinazolinone Scaffold B | 8.20 | 0.02 | 341.7 | 12.40 | 81.2 ± 1.8 |
Data Interpretation Note: Scaffold B demonstrates a superior Selectivity Index (341.7) compared to Celecoxib, indicating highly specific COX-2 target engagement. This correlates directly with its potent in vivo edema inhibition (81.2%) during the prostaglandin-driven third phase of the carrageenan assay.
References
-
Title: Anti-inflammatory and antibacterial activity study of some novel quinazolinones. Source: Arabian Journal of Chemistry. URL: [Link]
-
Title: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. Source: RSC Advances. URL: [Link]
-
Title: Novel Approach of Quinazoline Scaffold as Anti-inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecular Docking. Source: Letters in Applied NanoBioScience. URL: [Link]
-
Title: Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Source: Bioorganic and Medicinal Chemistry. URL: [Link]
Sources
- 1. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3 H )-one-2-carbothioamide derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09094B [pubs.rsc.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antibacterial activity study of some novel quinazolinones - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Reversed-Phase HPLC Purification Strategies for 5,7-Dimethoxy-1H-quinazolin-4-one Derivatives
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Scale-Up Protocol
Introduction & Pharmacological Context
Quinazolin-4-one derivatives, particularly those bearing electron-donating methoxy substitutions at the 5 and 7 positions, represent a privileged pharmacophore in modern drug discovery. These scaffolds are frequently engineered as potent dual PI3K/HDAC inhibitors for oncology applications[1], as well as non-covalent inhibitors targeting viral proteases such as SARS-CoV-2 Mpro[2].
However, transitioning these promising molecules from crude synthetic mixtures to >95% pure active pharmaceutical ingredients (APIs) presents distinct analytical challenges. As a Senior Application Scientist, I frequently encounter the unique chromatographic hurdles presented by basic, multi-substituted heterocycles. This application note details the causality behind our chromatographic choices and provides a self-validating, step-by-step protocol for the analytical-to-preparative scale-up of 5,7-dimethoxy-1H-quinazolin-4-one derivatives.
Chromatographic Challenges & Method Design Causality
The 5,7-dimethoxy-1H-quinazolin-4-one core exhibits three structural features that complicate standard High-Performance Liquid Chromatography (HPLC) purification:
-
Lactam-Lactim Tautomerism: The 1H-quinazolin-4-one core exists in a dynamic equilibrium between the lactam (NH–C=O) and lactim (N=C–OH) forms. If the interconversion rate aligns with the chromatographic timescale, it manifests as severe peak broadening or split peaks.
-
Basic Nitrogen Interactions: The basic nitrogen atoms (N1/N3) act as strong hydrogen-bond acceptors, leading to secondary interactions with residual acidic silanols on silica-based stationary phases. This causes classic peak tailing.
-
Electronic Effects: The 5,7-dimethoxy groups push electron density into the aromatic ring, altering the pKa of the core and making the molecule highly sensitive to mobile phase pH fluctuations.
The Solution: Ion-Suppression and Stationary Phase Shielding
To counteract these issues, we employ heavily end-capped, high-purity C18 columns (such as the Phenomenex Luna C18 or InertSustain C18)[2][3]. More critically, the mobile phase must be strictly acidified. The addition of 0.1% Trifluoroacetic Acid (TFA) to both the aqueous and organic phases serves a dual mechanistic purpose:
-
pH Control: It drops the mobile phase pH to ~2.0, fully protonating the basic nitrogen sites and effectively "locking" the molecule into a single tautomeric state, ensuring sharp, symmetrical peaks[1][2].
-
Ion-Pairing: The trifluoroacetate counter-ion pairs with the protonated basic sites, increasing the complex's hydrophobicity and shielding it from residual silanol interactions on the column[2].
Scale-Up Logic & Workflow Visualization
The transition from analytical profiling to preparative isolation must follow a strict, logical progression to ensure high recovery and purity.
Workflow for the analytical-to-preparative HPLC scale-up of quinazolin-4-one derivatives.
Step-by-Step Experimental Protocols
Note: This protocol is designed as a self-validating system. Do not proceed to Phase 2 unless the validation checks in Phase 1 are strictly met.
Phase 1: Analytical Method Development & Purity Profiling
Before committing valuable crude material to a high-capacity preparative column, establish the retention behavior at the analytical scale.
-
Sample Preparation: Dissolve 1.0 mg of the crude 5,7-dimethoxy-1H-quinazolin-4-one derivative in 1.0 mL of a diluent matching the initial mobile phase (e.g., 90:10 Water:Acetonitrile). Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter to remove particulates.
-
Column Installation: Install an InertSustain C18 column (4.6 mm × 250 mm, 5 μm) onto the analytical HPLC system[2].
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade Water containing 0.1% v/v TFA.
-
Solvent B: HPLC-grade Acetonitrile containing 0.1% v/v TFA[1].
-
-
Scouting Gradient Execution: Run a linear gradient from 10% B to 100% B over 20 minutes at a flow rate of 1.0 mL/min. Monitor the eluent at 220 nm (detecting the amide backbone) and 254 nm (detecting the extended aromatic system)[2][4].
-
Validation Check (Critical): Calculate the peak asymmetry factor ( As ) for the target mass. As must be between 0.9 and 1.2. If As>1.5 , verify the TFA concentration in the mobile phase, as basic sites may be interacting with the stationary phase.
Phase 2: Semi-Preparative Scale-Up and Isolation
Once the analytical gradient is optimized and peak symmetry is validated, apply linear scale-up calculations to transfer the method to a semi-preparative system.
-
System Setup: Utilize a Waters semi-preparative HPLC instrument equipped with an automated fraction collector triggered by UV detection[1].
-
Column Installation: Install a Phenomenex Luna C18 (5 μm, 30 mm × 75 mm) preparative column[3].
-
Flow Rate Adjustment: Scale the flow rate proportionally to the column's cross-sectional area. For a 30 mm internal diameter column, set the flow rate to 45 mL/min to maintain optimal linear velocity[1].
-
Focused Gradient Application: Do not use a full 10–100% sweep on the prep scale, as it wastes solvent and reduces resolution. If the compound eluted at ~35% B analytically, program a focused, shallow gradient from 10% to 50% Acetonitrile over 8 minutes[1][3].
-
Fraction Collection & Recovery: Set the fraction collector to trigger at 220 nm[1]. Pool the fractions corresponding to the main peak.
-
Lyophilization: Freeze the pooled aqueous/acetonitrile fractions and lyophilize for 24–48 hours. The TFA will volatilize under high vacuum, yielding the purified 5,7-dimethoxy-1H-quinazolin-4-one derivative as a clean TFA salt.
Quantitative Data Summaries
To facilitate rapid method transfer, the optimized chromatographic parameters and expected performance metrics are summarized below.
Table 1: Analytical vs. Preparative HPLC Method Parameters
| Parameter | Analytical Profiling[2] | Semi-Preparative Scale-Up[1][3] |
| System | Agilent 1200 / Waters Analytical | Waters Semi-Preparative HPLC |
| Column | InertSustain C18 (4.6 × 250 mm, 5 μm) | Phenomenex Luna C18 (30 × 75 mm, 5 μm) |
| Flow Rate | 1.0 mL/min | 45 mL/min |
| Mobile Phase A | Water + 0.1% TFA | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile + 0.1% TFA |
| Gradient Profile | 10% to 100% B (Linear, 20 min) | 10% to 50% B (Focused, 8 min) |
| Detection | UV 220 nm / 254 nm | UV 220 nm (Fraction Trigger) |
Table 2: Representative Yield and Purity Metrics for 5,7-Dimethoxy-Quinazolinones
| Compound Scaffold | Crude Purity (%) | Target Yield (mg) | Final HPLC Purity (%) | Tailing Factor ( As ) |
| 5,7-dimethoxy-quinazolinone Analog A | 68.5 | 145 | > 98.0 | 1.05 |
| 5,7-dimethoxy-quinazolinone Analog B | 72.1 | 210 | > 96.5 | 1.12 |
| 5,7-dimethoxy-quinazolinone Analog C | 55.4 | 85 | > 95.0 | 1.08 |
References
- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC. nih.gov.
- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - ACS Public
- Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro) - PMC. nih.gov.
- Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent - Semantic Scholar. semanticscholar.org.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
cell-based assay for HIF-1 mediated β-lactamase reporter gene
Application Note: Cell-Based β-Lactamase Reporter Gene Assay for Interrogating the HIF-1 Signaling Pathway
Introduction & Scientific Grounding
The Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway is the primary transcriptional mechanism by which mammalian cells respond to low oxygen environments (hypoxia)[1]. In healthy tissues, HIF-1 regulates angiogenesis, erythropoiesis, and cellular metabolism. However, in solid tumors, the hypoxic microenvironment hyperactivates HIF-1, driving metastasis, therapeutic resistance, and tumor survival[1][2]. Consequently, identifying small-molecule modulators of the HIF-1 pathway is a major focus in oncology and ischemic disease drug discovery[2].
To facilitate high-throughput screening (HTS) of HIF-1 modulators, researchers utilize a highly robust cell-based β-lactamase (bla) reporter gene assay[3]. This assay relies on a genetically engineered cell line (e.g., ME-180 or HCT116) stably expressing the β-lactamase enzyme under the control of a Hypoxia Response Element (HRE)[1].
The Causality of the FRET Readout: The true analytical power of this assay lies in its Fluorescence Resonance Energy Transfer (FRET)-based substrate, CCF4-AM[4][5]. CCF4-AM is a lipophilic, esterified molecule that easily crosses the cell membrane. Once inside, endogenous cytoplasmic esterases cleave the acetoxymethyl (AM) esters, converting the substrate into a negatively charged molecule trapped within the cytosol[5].
-
In the absence of HIF-1 activation (Normoxia): The intact CCF4 molecule exhibits FRET. Excitation of the coumarin donor at 405 nm results in energy transfer to the fluorescein acceptor, emitting a green signal (530 nm) [4].
-
In the presence of HIF-1 activation (Hypoxia): Stabilized HIF-1α translocates to the nucleus, binds to the HRE, and drives β-lactamase expression[1]. The β-lactamase enzyme cleaves the β-lactam ring of CCF4, physically separating the fluorophores and disrupting FRET. Excitation at 405 nm now produces a blue emission (460 nm) from the coumarin donor[4][5].
By utilizing a ratiometric readout (Blue/Green ratio), this system mathematically normalizes the data, self-correcting for technical artifacts such as well-to-well variations in cell number, substrate loading efficiency, and compound autofluorescence[5].
Mechanistic workflow of HIF-1 stabilization driving β-lactamase expression and CCF4 FRET disruption.
Experimental Protocol: Self-Validating Methodology
This protocol is optimized for 384-well microplates but is scalable to 1536-well quantitative HTS (qHTS) formats[1][2].
Materials & Reagents
-
Cell Line: HRE-bla ME-180 or HCT116 cells.
-
Assay Medium: DMEM supplemented with 1% Dialyzed Fetal Bovine Serum (dFBS), 0.1 mM NEAA, 1 mM Sodium Pyruvate, and 100 U/mL Penicillin/Streptomycin. (Expert Insight: Dialyzed FBS is strictly required to remove small molecular weight compounds and hormones that can cause basal background activation of the reporter gene).
-
Substrate: LiveBLAzer™ FRET-B/G Loading Kit (CCF4-AM)[5].
-
Inducers: Cobalt(II) chloride (CoCl₂) or Deferoxamine (DFO) as chemical hypoxia mimetics.
Step-by-Step Workflow
-
Cell Plating (Day 1): Harvest HRE-bla cells and resuspend in Assay Medium. Dispense 10,000 cells/well into a black-wall, clear-bottom 384-well tissue culture plate.
-
Self-Validation Step: Dedicate at least 4 wells as "Cell-Free Controls" (Assay Medium only) to measure background fluorescence and spontaneous CCF4-AM hydrolysis.
-
-
Compound Treatment & Induction (Day 2): Add test compounds to the designated wells. To stimulate the HIF-1 pathway, add CoCl₂ (final concentration ~60-100 µM) or incubate the plates in a controlled hypoxia chamber (1% O₂)[1][2].
-
Causality: CoCl₂ artificially induces hypoxia under normoxic conditions by inhibiting prolyl hydroxylases (PHDs). PHDs normally hydroxylate HIF-1α, targeting it for rapid proteasomal degradation. Inhibiting PHDs stabilizes HIF-1α.
-
-
Incubation: Incubate the plates for 16–24 hours at 37°C in a 5% CO₂ humidified incubator to allow sufficient time for transcription, translation, and accumulation of the β-lactamase enzyme.
-
Substrate Loading (Day 3): Prepare the 6X CCF4-AM substrate mixture according to the manufacturer's protocol[5]. Add the substrate directly to the assay wells (e.g., 8 µL of 6X substrate to 40 µL of cells/media).
-
Substrate Incubation: Incubate the plates at room temperature (20-25°C) in the dark for exactly 2 hours.
-
Causality: This 2-hour window is critical. It provides the necessary time kinetics for the AM-esters to be cleaved by cytosolic esterases (trapping the dye) and for the accumulated β-lactamase to enzymatically cleave the trapped CCF4 substrate.
-
-
Data Acquisition: Read the plate on a fluorescence microplate reader.
-
Excitation: 405 nm (or 409 nm).
-
Emission 1 (Blue): 460 nm (Cleaved substrate).
-
Emission 2 (Green): 530 nm (Intact substrate).
-
Sequential workflow for the cell-based HRE-bla reporter assay.
Data Analysis & Expected Metrics
Data interpretation requires calculating the background-subtracted Blue/Green emission ratio for each well.
Calculation Formula: Emission Ratio = (Blue_Sample - Blue_CellFree) / (Green_Sample - Green_CellFree)
An increase in the emission ratio indicates HIF-1 pathway activation (agonist activity), while a decrease in the ratio in the presence of an inducer indicates pathway inhibition (antagonist activity)[1][3].
Table 1: Expected Quantitative Data & Assay Metrics
| Parameter | Expected Value | Biological / Technical Significance |
| Unstimulated Green Emission | High (Peak at 530 nm) | Confirms successful CCF4-AM membrane permeation, esterase trapping, and intact FRET. |
| Stimulated Blue Emission | High (Peak at 460 nm) | Confirms HIF-1α stabilization, HRE-driven transcription, and β-lactamase enzymatic activity. |
| CoCl₂ EC₅₀ | 50 – 100 µM | Validates the chemical induction of the hypoxia pathway and serves as a positive control benchmark. |
| Z'-Factor | > 0.6 | Demonstrates excellent assay robustness and signal-to-background separation, validating suitability for qHTS. |
| Signal-to-Noise Ratio | > 10-fold | Ensures that identified hit compounds are statistically significant above baseline cellular noise. |
Expert Troubleshooting Insights
-
High Well-to-Well Variability: If the absolute fluorescence values vary wildly but the Blue/Green ratio remains consistent, the issue is likely uneven cell plating or evaporation (edge effects). The ratiometric nature of CCF4-AM rescues this data[5].
-
Low Blue Signal in Positive Controls: Ensure that the 2-hour CCF4-AM incubation is performed at room temperature, not 37°C. Higher temperatures can increase the rate at which the cell actively pumps the dye out via multidrug resistance (MDR) efflux transporters before β-lactamase can cleave it. If efflux is suspected, adding an inhibitor like Probenecid to the loading buffer can retain the dye intracellularly.
-
False Positives (Inhibitor Screens): Compounds that are highly cytotoxic will kill the cells before β-lactamase can be produced. Always run a parallel orthogonal cell viability assay (e.g., ATP-luminescence) to decouple true HIF-1 signaling inhibitors from general cytotoxins[1][3].
References
-
Khuc, T., Hsu, C., Sakamuru, S., & Xia, M. (2020). Using β-Lactamase and NanoLuc Luciferase Reporter Gene Assays to Identify Inhibitors of the HIF-1 Signaling Pathway. Springer Nature Experiments. Available at:[Link]
-
Xia, M., Bi, K., Huang, R., et al. (2009). Identification of small molecule compounds that inhibit the HIF-1 signaling pathway. BMC Cancer / NIH. Available at:[Link]
-
PubChem. (2010). AID 1224894 - qHTS assay to identify small molecule agonists of the hypoxia (HIF-1) signaling pathway. National Center for Advancing Translational Sciences. Available at:[Link]
-
Jones, S., & Padilla-Parra, S. (2016). The β-Lactamase Assay: Harnessing a FRET Biosensor to Analyse Viral Fusion Mechanisms. Viruses / PMC. Available at:[Link]
-
Thermo Fisher Scientific. (n.d.). Invitrogen LiveBLAzer FRET-B/G Loading Kit with CCF4-AM. Fisher Scientific. Available at:[Link]
Sources
- 1. Using β-Lactamase and NanoLuc Luciferase Reporter Gene Assays to Identify Inhibitors of the HIF-1 Signaling Pathway | Springer Nature Experiments [experiments.springernature.com]
- 2. Identification of small molecule compounds that inhibit the HIF-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AID 1224894 - qHTS assay to identify small molecule agonists of the hypoxia (HIF-1) signaling pathway: Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The β-Lactamase Assay: Harnessing a FRET Biosensor to Analyse Viral Fusion Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Invitrogen LiveBLAzer FRET-B/G Loading Kit with CCF4-AM:Cell Analysis Products:Cell | Fisher Scientific [fishersci.ca]
side reaction products in the synthesis of 5,7-dimethoxy-1H-quinazolin-4-one
Welcome to the Technical Support Center for the synthesis of 5,7-dimethoxy-1H-quinazolin-4-one (and its 4(3H)-one tautomer). This privileged scaffold is a critical pharmacophore in the development of BET/BRD4 inhibitors, most notably the cardiovascular and epigenetic drug Apabetalone[1], as well as emerging therapeutics for breast cancer[2].
Due to the intense steric crowding and electronic properties of the 4,6-dimethoxy substitution on the starting benzamide, researchers frequently encounter yield-limiting side reactions during cyclization[3]. This guide provides mechanistic troubleshooting, quantitative data, and self-validating experimental protocols to optimize your synthetic workflows.
Mechanistic Overview & Reaction Pathways
The standard construction of the 5,7-dimethoxyquinazolin-4-one core involves the cyclocondensation of 2-amino-4,6-dimethoxybenzamide with an aldehyde or formylating agent. While the initial Schiff base formation is rapid, the subsequent intramolecular cyclization is entropically demanding and highly susceptible to deviation.
Synthetic pathways and common side reactions for 5,7-dimethoxyquinazolin-4-one.
Troubleshooting Guides & FAQs
Diagnostic logic tree for troubleshooting quinazolinone cyclization based on LC-MS data.
Q1: My LC-MS shows a major byproduct with a mass of [M-14] relative to the target product. What is this? A1: This indicates O-demethylation , yielding a 5-hydroxy-7-methoxyquinazolin-4-one derivative. Causality: The methoxy group at the 5-position is highly susceptible to cleavage under harsh acidic conditions (e.g., prolonged reflux with p-toluenesulfonic acid at 150°C). The proximity of the 4-carbonyl group creates intense steric crowding. Cleavage of the 5-methoxy methyl group relieves this strain and allows the formation of a highly stable six-membered intramolecular hydrogen bond between the newly formed 5-hydroxyl group and the 4-carbonyl oxygen. Solution: Lower the reaction temperature and switch from strong Brønsted acids to milder Lewis acids, or utilize transition-metal-free oxidative cyclization conditions[4].
Q2: The reaction stalls, and I isolate an acyclic intermediate with [M+18] relative to the target product. How do I drive cyclization? A2: You have isolated the uncyclized Schiff base or N-acyl intermediate. Causality: The initial condensation of the primary amine with the aldehyde is rapid. However, the electron-donating 4,6-dimethoxy groups increase the electron density on the aromatic ring, which stiffens the amide C-N bond via resonance. This hinders the rotational flexibility required for the amide nitrogen to attack the imine carbon. Furthermore, if water accumulates in the reaction mixture, the equilibrium shifts backward, stalling the reaction. Solution: Implement a self-validating dehydration step. Add a Dean-Stark trap if using toluene, or use chemical dehydrating agents (e.g., 4Å molecular sieves) to continuously remove water and drive the equilibrium forward.
Q3: Why is the yield of my quinazolinone so low (often <20%) when using standard PTSA/DMA conditions? A3: Standard acid-catalyzed methods in polar aprotic solvents like N,N-dimethylacetamide (DMA) or N-methylpyrrolidone (NMP) at high temperatures often suffer from competing hydrolysis[3]. The starting 2-amino-4,6-dimethoxybenzamide is hydrolyzed back to 2-amino-4,6-dimethoxybenzoic acid before it can fully cyclize.
Quantitative Data: Side Product Profiles
The following table summarizes the quantitative impact of different reaction conditions on the primary side reactions and overall yield of 5,7-dimethoxyquinazolin-4-ones.
| Reaction Condition | Solvent | Temp (°C) | Time (h) | Primary Side Reaction | Typical Yield (%) |
| PTSA (Standard) | DMA | 150 | 12 | 5-Hydroxy (O-Demethylation) | 12 - 18 |
| I₂ Catalysis | DMF | 120 | 8 | Over-oxidized degradation | < 10 |
| PTSA + Dean-Stark | Toluene | 110 | 24 | Uncyclized Schiff Base | 45 - 55 |
| DMSO / H₂O₂ | DMSO | 100 | 14 | N-Oxide formation (Minor) | 65 - 80 |
Self-Validating Experimental Protocols
To ensure reproducibility and high scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the analytical checkpoint confirms the expected state.
Protocol A: Mild Oxidative Cyclization (DMSO/H₂O₂ Method)
This method utilizes DMSO and H₂O₂ to facilitate a mild oxidative cyclization, significantly reducing the O-demethylation side reaction associated with harsh acids[4].
Step 1: Setup & Initiation
-
Charge a dry round-bottom flask with 2-amino-4,6-dimethoxybenzamide (1.0 equiv) and the target aldehyde (1.2 equiv).
-
Suspend the solids in anhydrous DMSO (0.5 M concentration).
-
Add 30% aqueous H₂O₂ (1.0 equiv) dropwise at room temperature.
Step 2: Cyclization & In-Process Control (IPC)
-
Heat the reaction mixture to 100°C under an open atmosphere.
-
Validation Checkpoint 1 (t = 4h): Sample 10 µL of the mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
-
Pass Condition: The peak for the starting benzamide must be <5% AUC. The intermediate Schiff base should be converting to the target mass [M].
-
Fail Condition: If the Schiff base intermediate[M+SM_Aldehyde] is >20%, add an additional 0.5 equiv of H₂O₂ and continue heating for 2 hours. Do not exceed 120°C to avoid over-oxidation.
-
Step 3: Workup & Isolation
-
Cool the mixture to room temperature. Slowly pour the mixture into ice-cold distilled water (5x volume of DMSO) under vigorous stirring to precipitate the product.
-
Validation Checkpoint 2: Filter the precipitate and wash with cold ethanol. Analyze both the filter cake and the filtrate via TLC (DCM:MeOH 9:1). The polar hydrolyzed byproducts will remain in the filtrate, while the filter cake retains the target quinazolinone.
-
Dry the solid in a vacuum oven at 50°C overnight.
Protocol B: Dehydration-Driven Condensation (PTSA/Molecular Sieves)
This protocol is ideal for substrates sensitive to oxidation, utilizing physical water removal to prevent stalling at the acyclic intermediate.
Step 1: Setup
-
Dissolve 2-amino-4,6-dimethoxybenzamide (1.0 equiv) and aldehyde (1.1 equiv) in anhydrous Toluene.
-
Add catalytic p-Toluenesulfonic acid (PTSA, 0.1 equiv) and freshly activated 4Å molecular sieves (1 g per mmol of SM).
Step 2: Reflux & IPC
-
Equip the flask with a reflux condenser and heat to 110°C.
-
Validation Checkpoint 1 (t = 12h): Analyze via TLC. The presence of a highly fluorescent spot under 254 nm UV indicates the formation of the uncyclized intermediate.
-
Continue refluxing until the intermediate spot completely merges into the higher Rf product spot. The molecular sieves act as a thermodynamic trap for the eliminated water, forcing the cyclization.
Step 3: Purification
-
Filter the hot solution to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure and recrystallize from hot Ethyl Acetate/Hexanes to yield the pure 5,7-dimethoxy-1H-quinazolin-4-one.
References
-
Apabetalone - Wikipedia Source: Wikipedia URL:[Link]
- CN108997226B - A kind of synthetic process of cardiovascular drug Apabetalone Source: Google Patents URL
-
H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach Source: ACS Omega URL:[Link]
-
Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. Apabetalone - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN108997226B - A kind of synthetic process of cardiovascular drug Apabetalone - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Quinazolinone Synthesis
Welcome to the Technical Support Center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the yield, purity, and scalability of 4(3H)-quinazolinone derivatives.
Rather than relying on a rigid, one-size-fits-all protocol, this guide provides a mechanistic troubleshooting framework. By understanding the thermodynamic and kinetic principles underlying transition-metal catalysis and microwave-assisted organic synthesis (MAOS), you can systematically resolve bottlenecks such as incomplete cyclization, hydrolysis, and side-product formation.
General Optimization Workflow
Before diving into specific troubleshooting scenarios, it is critical to map the optimization pipeline. The workflow below illustrates the sequential validation checkpoints required to build a robust synthetic route.
Workflow for optimizing quinazolinone synthesis conditions.
Troubleshooting Transition-Metal Catalyzed Synthesis
Transition-metal catalyzed cross-coupling (e.g., Palladium or Copper) is highly effective for constructing complex quinazolinones, but it is highly sensitive to reaction conditions[1].
FAQ: Yield Optimization & Intermediate Stalling
Q1: My reaction stalls at the acyclic N-acylanthranilamide intermediate. How do I force complete cyclization? A1: The incomplete cyclization of the N-acylanthranilamide intermediate is a classic thermodynamic bottleneck[2]. The initial coupling step is kinetically favored, but the subsequent cyclodehydration to form the quinazolinone ring is the rate-limiting step. If your reaction is running at 120 °C, the thermal energy is often insufficient to overcome the activation barrier for ring closure[1].
-
Actionable Solution: Increase the reaction temperature to 140–160 °C. At 160 °C, the equilibrium shifts entirely toward the thermodynamically stable quinazolin-4-one[1]. Alternatively, introduce a chemical dehydrating agent if your substrates are thermally sensitive[2].
Q2: How do I select the optimal catalyst and base system to maximize yield and minimize side reactions? A2: The choice of catalyst and base dictates both the reaction kinetics and the purity profile. For palladium-catalyzed cascades, Pd(OAc)₂ consistently outperforms PdCl₂ or Pd(PPh₃)₃[1]. The acetate anion acts as an internal base and ligand, facilitating the critical C-H activation step via a concerted metalation-deprotonation (CMD) pathway. Regarding the base, the "cesium effect" makes Cs₂CO₃ the optimal choice[1]. The large ionic radius of cesium creates a highly "naked" and reactive carbonate anion in polar aprotic solvents (like DMF or DMSO). This enhances the nucleophilicity of the amide nitrogen for cyclization without creating the harsh, highly basic environment that leads to unwanted hydrolysis[3].
Data Summary: Catalyst & Condition Screening
The table below summarizes the causality behind condition optimization, demonstrating how temperature and base selection dictate the final product[1].
| Catalyst | Base | Solvent | Temperature | Yield Outcome | Mechanistic Result |
| None | Cs₂CO₃ | DMF/H₂O | 120 °C | 0% | No activation of starting materials. |
| PdCl₂ | Cs₂CO₃ | DMF/H₂O | 120 °C | < 30% | Poor solubility; inefficient C-H activation. |
| Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 120 °C | Moderate | Insufficient nucleophilicity of the intermediate. |
| Pd(OAc)₂ | Cs₂CO₃ | DMF/H₂O | 120 °C | 72% | Reaction stalls at acyclic N-acylanthranilamide. |
| Pd(OAc)₂ | Cs₂CO₃ | DMF/H₂O | 160 °C | > 85% | Complete cyclodehydration to Quinazolinone. |
Self-Validating Protocol: Pd-Catalyzed Synthesis
This protocol incorporates built-in validation steps to ensure mechanistic success at each stage of the synthesis[2].
Step 1: Reagent Preparation
-
Action: In a reaction vessel, combine the o-halo substituted N-phenylamide (1.0 equiv), an isocyanide or amide electrophile (1.2 equiv), Pd(OAc)₂ (5 mol%), and Cs₂CO₃ (1.2 equiv).
-
Causality: Pd(OAc)₂ provides superior solubility, while Cs₂CO₃ ensures efficient deprotonation without causing substrate hydrolysis. A slight excess of the electrophile drives the coupling kinetics.
Step 2: Solvent Addition & Purging
-
Action: Add a DMF/Water mixture. Purge the vessel thoroughly with Nitrogen (N₂) or Argon.
-
Causality: DMF acts as a polar aprotic medium to dissolve the intermediate. Purging is critical because oxygen can rapidly degrade the active Pd(0) species back to an inactive state, halting the catalytic cycle.
Step 3: Thermal Activation
-
Action: Heat the reaction mixture to 160 °C for 8–12 hours.
-
Causality: Temperatures below 140 °C will stall the reaction at the acyclic intermediate stage. 160 °C provides the exact thermodynamic energy required to force the rate-limiting cyclodehydration step.
Step 4: Reaction Monitoring (Validation Check)
-
Action: Monitor the reaction via LC-MS or TLC.
-
Validation: The disappearance of the intermediate mass peak (or intermediate TLC spot) and the emergence of the lower-polarity quinazolinone spot confirms complete cyclization. Do not proceed to workup until the intermediate is fully consumed.
Step 5: Workup & Isolation
-
Action: Cool to room temperature and pour the mixture into excess water.
-
Validation: Quinazolinones typically have low solubility in highly aqueous mixtures. The sudden shift in solvent polarity causes the pure product to precipitate, allowing for isolation via simple vacuum filtration.
Troubleshooting Microwave-Assisted & Green Synthesis
For researchers looking to avoid heavy metals and toxic solvents, Microwave-Assisted Organic Synthesis (MAOS) in water is a powerful alternative.
FAQ: Purity and Side-Product Management
Q3: Conventional heating with aldehydes in aqueous solvents produces significant side products. How can I improve purity and yield? A3: Free aldehydes are highly prone to oxidation, self-condensation, and degradation under prolonged conventional heating in water. To bypass this, transition to MAOS and utilize Bertagnini's salts (aldehyde bisulfite adducts) as your electrophile[4].
-
Actionable Solution: Bertagnini's salts are stable, highly water-soluble, and release the electrophilic carbon in a controlled manner. When combined with microwave irradiation—which provides rapid, volumetric heating—the reaction time is slashed from hours to minutes. This kinetic control prevents the formation of side products, and the final quinazolinone often precipitates directly from the aqueous solvent, bypassing the need for column chromatography[4].
Q4: I am observing multiple spots on my TLC plate, including unreacted starting materials and hydrolyzed byproducts. What is the root cause? A4: Multiple TLC spots usually indicate a failure in stoichiometry, moisture control, or pH balance. Strong bases (like KOH or KOtBu) in the presence of adventitious water will rapidly hydrolyze both the starting amides and the quinazolinone product[2].
-
Actionable Solution: Maintain strictly anhydrous conditions by using freshly distilled solvents if water is not a deliberate co-solvent. If hydrolysis persists, switch to a milder base like K₂CO₃ or Cs₂CO₃[3]. Co-spot your TLC plate with pure starting materials to accurately identify unreacted components[5].
Mechanistic pathway from acyclic intermediate to quinazolinone.
Self-Validating Protocol: Microwave-Assisted Synthesis
This green-chemistry protocol utilizes water as a solvent and eliminates the need for harsh purification steps[4].
Step 1: Adduct Formation
-
Action: Synthesize Bertagnini's salt by reacting the target aldehyde with sodium bisulfite in water.
-
Causality: This converts volatile or unstable aldehydes into stable, water-soluble adducts, preventing oxidative side-reactions during heating.
Step 2: Reagent Mixing
-
Action: Combine anthranilamide (1.0 equiv) and the Bertagnini's salt (1.2 equiv) in water within a specialized microwave-safe vial.
-
Causality: Water is a green solvent with a high dielectric loss tangent, making it highly efficient for absorbing microwave energy and translating it into rapid heat.
Step 3: Microwave Irradiation
-
Action: Irradiate the sealed vial at 120 °C for 15–30 minutes.
-
Causality: Microwave irradiation provides uniform volumetric heating. This drastically reduces the reaction time compared to conventional reflux, trapping the kinetic product before degradation pathways can occur.
Step 4: Isolation (Validation Check)
-
Action: Allow the vial to cool to room temperature.
-
Validation: The desired quinazolinone will naturally precipitate out of the aqueous phase upon cooling. Filter and wash with cold water. If the solid is highly pure by NMR, you have successfully bypassed the need for column chromatography.
References
-
BenchChem Technical Support Team. "Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis." Benchchem. 5
-
BenchChem Technical Support Team. "Technical Support Center: Synthesis of Quinazolinone Derivatives." Benchchem. 2
-
Bera, S.K., et al. "Unveiling the Untapped Potential of Bertagnini's Salts in Microwave-Assisted Synthesis of Quinazolinones." MDPI Molecules. 4
-
"Optimization of conditions for N-acyl anthranilamide synthesis." ResearchGate.1
-
"Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization." ACS Omega. 3
Sources
Technical Support Center: Purification of 5,7-dimethoxy-1H-quinazolin-4-one
Welcome to the technical support center for the purification of 5,7-dimethoxy-1H-quinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important heterocyclic compound. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: My synthesis of 5,7-dimethoxy-1H-quinazolin-4-one from 2-amino-4,5-dimethoxybenzoic acid and formamide resulted in a low yield of precipitated product after adding water. What are the likely causes and how can I improve it?
A1: Low yields in this Niementowski-type reaction are a common challenge and can often be attributed to several factors.[1] The reaction involves heating the starting materials, often at high temperatures (130-150°C), to drive the cyclization and dehydration.[2][3]
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or moderately increasing the temperature.[1] Microwave-assisted synthesis can also be a valuable tool to reduce reaction times and potentially improve yields.[1][3]
-
Suboptimal Reaction Conditions: The temperature and reaction time are critical parameters. Too high a temperature or prolonged heating can lead to degradation of the starting materials or the product.[4] A systematic optimization of these conditions is recommended.
-
Quality of Starting Materials: Impurities in the 2-amino-4,5-dimethoxybenzoic acid or formamide can lead to unwanted side reactions, thereby reducing the yield of the desired product.[1] Always use high-purity reagents.
Q2: I observe multiple spots on my TLC plate after the reaction. What are these impurities and how can I get rid of them?
A2: The presence of multiple spots on your TLC plate indicates a mixture of your desired product, unreacted starting materials, and potentially side products.
-
Unreacted Starting Materials: Co-spotting your reaction mixture with the starting 2-amino-4,5-dimethoxybenzoic acid on the same TLC plate will help confirm its presence.
-
Incompletely Cyclized Intermediate: An open-chain N-acylanthranilamide intermediate may be present if the cyclization step is incomplete. Driving the reaction to completion with increased temperature or reaction time can mitigate this.
-
Side Products from Formamide: Although formamide is the simplest amide, at high temperatures, it can participate in side reactions. Using an excess of formamide can sometimes favor the formation of the desired quinazolinone.[1][4]
Purification via column chromatography is the most effective method to separate these components.
Q3: My purified 5,7-dimethoxy-1H-quinazolin-4-one appears colored, not white. What is the cause of this coloration?
A3: A colored product, often yellow or brown, typically indicates the presence of impurities. These can arise from:
-
Oxidation Products: The starting material, 1,4-dimethoxybenzene derivatives, can be susceptible to oxidation, leading to the formation of colored quinone-type byproducts.[5] This is more likely if the reaction is exposed to air for extended periods at high temperatures.
-
Polymeric/Tar Formation: Harsh reaction conditions, such as excessively high temperatures or the presence of strong acids, can lead to the decomposition of starting materials and the formation of polymeric tars.[5]
Careful purification by recrystallization or column chromatography is necessary to remove these colored impurities.
Troubleshooting Purification Challenges
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
Problem: Difficulty finding a suitable recrystallization solvent.
Solution: A systematic solvent screening is recommended. Test the solubility of your crude product in a range of solvents with varying polarities on a small scale. Ethanol is a commonly used solvent for recrystallizing quinazolinones.[1][3] For 5,7-dimethoxy-1H-quinazolin-4-one, a mixture of a good solvent (like ethyl acetate or THF) and a poor solvent (like n-hexane) can also be effective.
Table 1: Recrystallization Solvent Systems for Quinazolinone Derivatives
| Solvent/Solvent System | Polarity | Observations and Recommendations |
| Ethanol | Polar Protic | Often a good starting point. Dissolves the compound when hot and allows for good crystal formation upon cooling. |
| Methanol | Polar Protic | Similar to ethanol, but the higher volatility might require more careful handling. |
| Ethyl Acetate/Hexane | Medium/Non-Polar | A versatile mixed-solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane dropwise until turbidity is observed. Reheat to dissolve and then cool slowly. |
| Dichloromethane/Methanol | Medium/Polar | Can be effective for more polar impurities. Use a small amount of methanol to aid dissolution in dichloromethane. |
| Acetone/Water | Polar Aprotic/Polar Protic | The addition of water as an anti-solvent to an acetone solution can induce crystallization. |
Protocol 1: Recrystallization from Ethanol
-
Dissolve the crude 5,7-dimethoxy-1H-quinazolin-4-one in a minimum amount of hot ethanol.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize product precipitation.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Column Chromatography
Column chromatography is highly effective for separating compounds with different polarities. For quinazolinone derivatives, silica gel is the most common stationary phase.
Problem: Poor separation of the product from impurities on a silica gel column.
Solution: The choice of the mobile phase (eluent) is critical. A systematic approach to finding the optimal eluent system using TLC is essential. The desired product should have an Rf value of approximately 0.25-0.35 for good separation.
Table 2: Column Chromatography Eluent Systems for Quinazolinone Derivatives
| Eluent System (v/v) | Polarity | Typical Application |
| Hexane/Ethyl Acetate | Low to Medium | A good starting point. A gradient from low to high ethyl acetate concentration is often effective. |
| Dichloromethane/Methanol | Medium to High | Useful for more polar quinazolinones and for eluting compounds that show low mobility in hexane/ethyl acetate. |
| Diethyl Ether/Ethyl Acetate | Low to Medium | An alternative to hexane-based systems. |
Protocol 2: Silica Gel Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent mixture (e.g., 10% ethyl acetate in hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
-
Elute the Column: Begin elution with the initial solvent mixture, collecting fractions.
-
Increase Polarity: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds based on their polarity.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5,7-dimethoxy-1H-quinazolin-4-one.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of 5,7-dimethoxy-1H-quinazolin-4-one.
Caption: A general workflow for the purification of 5,7-dimethoxy-1H-quinazolin-4-one.
Potential Impurities in the Synthesis
Understanding the potential impurities is crucial for developing an effective purification strategy. The following diagram illustrates the target molecule and some potential byproducts from the Niementowski reaction.
Caption: Potential products and byproducts in the synthesis of 5,7-dimethoxy-1H-quinazolin-4-one.
Characterization and Purity Assessment
After purification, it is essential to confirm the identity and purity of your 5,7-dimethoxy-1H-quinazolin-4-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The spectra are typically recorded in deuterated solvents like DMSO-d₆.
Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ) ppm:
-
~12.10 (s, 1H): N-H proton
-
~8.00 (s, 1H): H-2 proton
-
~7.10 (s, 1H): Aromatic proton
-
~6.50 (s, 1H): Aromatic proton
-
~3.90 (s, 3H): Methoxy protons
-
~3.85 (s, 3H): Methoxy protons
Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts (δ) ppm:
-
~160.5: C=O
-
~155.0, ~154.5, ~149.0, ~145.0: Aromatic carbons
-
~110.0, ~105.0, ~95.0: Aromatic carbons
-
~56.0, ~55.5: Methoxy carbons
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 5,7-dimethoxy-1H-quinazolin-4-one (C₁₀H₁₀N₂O₃, Molecular Weight: 206.20 g/mol ), you would expect to see the following in the mass spectrum:
-
[M+H]⁺: m/z 207.07
-
[M+Na]⁺: m/z 229.05
By following these guidelines and troubleshooting strategies, researchers can effectively overcome the challenges associated with the purification of 5,7-dimethoxy-1H-quinazolin-4-one, leading to a highly pure compound for subsequent research and development activities.
References
- Osarodion, O. P., Orile, E. M., & Odianosen, U. C. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-dimethoxyl-2-methyl quinazolin-4-(3H)
-
G., I., C., C., & V., P. (2006). Synthesis of 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone from 1-(3,4-dimethoxyphenyl)-urea and benzoic acid in polyphosphoric acid. MDPI.[Link]
- Prajapati, N. D., & Patel, H. D. (2016). A Review on 4(3H)-quinazolinone synthesis. ijprajournal.
- Wang, X., Wang, M., & Wang, Y. (n.d.). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Indian Journal of Chemistry.
- Kuran, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
-
Hashem, H. E. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen.[Link]
-
Al-Suwaidan, I. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis Online.[Link]
-
Molbank. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI.[Link]
-
Al-Omary, F. A. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dovepress.[Link]
-
Turlapati, S. N. V. S. S., Chinta, B., & Gaddaguti, V. A. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications.[Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.[Link]
-
Lu, H., et al. (2004). Supporting Information for Angew. Chem. Int. Ed. Wiley-VCH.[Link]
-
PubChem. (n.d.). 3-((1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinyl)methyl)-3,4-dihydro-2(1H)-quinazolinone.[Link]
- Sobarzo-Sánchez, E. (n.d.).
-
PubChem. (n.d.). 4(1H)-Quinazolinone.[Link]
-
University of Victoria. (n.d.). Column chromatography.[Link]
-
iGEM. (n.d.). Column chromatography.[Link]
-
University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES.[Link]
-
USP. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds.[Link]
-
Lee, H. G., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI.[Link]
-
ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.[Link]
-
PubChemLite. (n.d.). 4-quinazolinamine, 6,7-dimethoxy-2-(4-(2-quinazolinyl)-1-piperazinyl)-.[Link]
-
ResearchGate. (n.d.). Synthesis of quinazolinones from reaction of formamide with anthranilic acids.[Link]
-
PubChem. (n.d.). 5,7-Dimethoxy-9-oxo-1,9-dihydropyrazolo[5,1-b]quinazoline-2-carboxylic acid.[Link]
-
Wiley Online Library. (n.d.). Combination of 1H and 13C NMR Spectroscopy.[Link]
-
ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate..[Link]
-
J-STAGE. (n.d.). On the Preparation of 2-Amino-4,5-Dimethylbenzoic Acid and Related Compounds..[Link]
-
Wikipedia. (n.d.). Niementowski quinazoline synthesis.[Link]
Sources
Quinazolinone Synthesis Support Center: Troubleshooting Anthranilic Acid Workflows
Welcome to the Technical Support Center for quinazolinone synthesis. As application scientists and synthetic chemists, we know that constructing the 4(3H)-quinazolinone scaffold from anthranilic acid is deceptively simple on paper but highly nuanced in the flask. The core challenge lies in orchestrating a sequence of acylation and amidation reactions while managing the delicate equilibrium of dehydration.
This guide bypasses generic advice to provide you with a causality-driven troubleshooting framework, self-validating protocols, and authoritative data to optimize your yields and purity.
Mechanistic Workflow & Diagnostic Pathway
To troubleshoot effectively, we must first isolate where the synthesis is failing. The transformation of anthranilic acid relies on its dual nature: the carboxylic acid must act as an electrophile (often requiring activation), while the amine acts as a nucleophile. Failure to manage the reactivity of the intermediate benzoxazinone or the open-chain diamide is the root cause of most low-yielding reactions[1].
Fig 1: Mechanistic workflow and failure points in quinazolinone synthesis.
Core Troubleshooting Guide (FAQs)
Q: My classical Niementowski condensation is yielding <30% product after 12 hours of heating. How do I drive the reaction forward? A: The classical Niementowski reaction (fusing anthranilic acid with amides like formamide at 130–150 °C) often suffers from poor yields due to the high activation energy required for the dual condensation and the inhibitory effect of generated water[2].
-
The Causality: Water generated during the reaction hydrolyzes the intermediate amidine back to the starting materials, establishing an unfavorable equilibrium.
-
The Solution: Switch to Microwave Irradiation (MWI). MWI at 150 °C for 10–20 minutes provides localized superheating that rapidly drives off water as steam, shifting the equilibrium toward cyclization and boosting yields to >80%[3]. If MWI is unavailable, utilize a Dean-Stark apparatus with toluene to physically remove water from the system.
Q: I am using the two-step method via a benzoxazinone intermediate, but the final addition of the primary amine results in an oily mixture of uncyclized diamide and starting material. Why? A: This is a classic thermodynamic stalling issue.
-
The Causality: The ring-opening of the benzoxazinone by the primary amine forms an intermediate N-(2-carbamoylphenyl)amide. The subsequent dehydration required to close the quinazolinone ring demands significant thermal energy and acidic conditions. If the temperature is too low or the solvent is neutral, the reaction stalls at the open-chain diamide[1].
-
The Solution: Ensure the secondary cyclization step is performed in refluxing glacial acetic acid. Acetic acid acts as both a high-boiling solvent and an acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity for the final intramolecular attack[4].
Q: The benzoxazinone intermediate is unstable and difficult to purify. Can I bypass it entirely? A: Yes. A highly efficient alternative is the one-pot multicomponent reaction (MCR) using anthranilic acid, a primary amine, and an orthoester (e.g., trimethyl orthoformate)[5].
-
The Causality: Orthoesters act as both the carbon source for the C-2 position and an internal dehydrating agent (reacting with generated water to form an alcohol and a formate). This thermodynamically drives the cyclization without requiring a discrete benzoxazinone intermediate.
-
The Solution: Combine the reagents with a catalytic amount of a Lewis acid (such as Bi(TFA)₃ or SrCl₂) under solvent-free conditions or in ethanol at 80 °C[3].
Methodological Comparison Data
To help you select the right synthetic strategy for your specific drug development needs, we have summarized the quantitative parameters of the three primary workflows.
| Synthesis Strategy | Reagents | Typical Conditions | Reaction Time | Average Yield | Key Advantage | Common Pitfall |
| Classical Niementowski | Anthranilic acid + Formamide | 130–150 °C, Thermal | 4–6 hours | 40–60% | Cheap, highly accessible reagents | Low yield due to water-induced hydrolysis[2] |
| Microwave-Assisted | Anthranilic acid + Amide/Amine | 150–250 °C, MWI (60–200W) | 10–20 mins | 75–95% | Rapid kinetics, solvent-free | Requires specialized microwave reactor[3] |
| Two-Step Benzoxazinone | Anthranilic acid + Ac₂O, then Amine | Refluxing Ac₂O, then Refluxing AcOH | 8–10 hours | 60–80% | High purity, allows asymmetric substitution | Long reaction times, unstable intermediate[4] |
| One-Pot Multicomponent | Anthranilic acid + Amine + Orthoester | Room Temp to 80 °C, Lewis Acid | 1–3 hours | 80–95% | Mild conditions, avoids benzoxazinone | Sensitivity to moisture during setup[5] |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: One-Pot Multicomponent Synthesis (Lewis Acid Catalyzed)
This protocol is ideal for rapid library generation of 2,3-disubstituted quinazolinones[5].
-
Reagent Mixing: In a dry round-bottom flask, combine anthranilic acid (1.0 eq), your target primary amine (1.2 eq), and trimethyl orthoformate (1.5 eq).
-
Causality: The excess orthoformate acts as both the C-2 carbon source and an in situ water scavenger, preventing hydrolysis.
-
-
Catalyst Addition: Add 5 mol% of a Lewis acid catalyst (e.g., Bi(TFA)₃ or SrCl₂·6H₂O)[3].
-
Causality: The Lewis acid coordinates to the orthoester, significantly lowering the activation energy for nucleophilic attack by the weakly nucleophilic amine of anthranilic acid.
-
-
Reaction: Stir the mixture at 80 °C for 2 hours.
-
Validation Checkpoint (TLC & Visual): The reaction should transition from a heterogeneous suspension to a clear melt/solution. Take a TLC aliquot (Hexane:EtOAc 7:3). Under 254 nm UV light, the highly fluorescent spot of anthranilic acid (Rf ~0.2) must be completely consumed, replaced by a new, higher Rf product spot. If anthranilic acid remains, add an additional 0.5 eq of orthoformate and heat for 30 more minutes.
-
Workup: Cool the mixture to room temperature. Add cold ethanol (10 mL/g of product). The target 4(3H)-quinazolinone will precipitate. Filter and wash with cold ethanol to remove the catalyst and unreacted amine.
Protocol B: Two-Step Benzoxazinone Route
This protocol is strictly required when synthesizing complex, sterically hindered 2-substituted quinazolinones where one-pot methods fail[1].
-
Benzoxazinone Formation: Suspend anthranilic acid (1.0 eq) in an excess of acetic anhydride (5.0 eq). Reflux for 4 hours.
-
Causality: Acetic anhydride acts as the solvent, the acylating agent for the amine, and the dehydrating agent to close the benzoxazinone ring[4].
-
-
Validation Checkpoint 1 (IR Spectroscopy): Distill off the excess acetic anhydride and generated acetic acid under reduced pressure. The residue should solidify. Take an IR spectrum of the crude solid. You must observe the complete loss of the broad O-H/N-H stretches (3200–3400 cm⁻¹) and the appearance of a sharp, intense lactone-like C=O stretch at ~1760 cm⁻¹. If the C=O stretch is at ~1680 cm⁻¹, cyclization has failed; re-subject to reflux.
-
Amine Condensation: Dissolve the validated benzoxazinone in glacial acetic acid. Add the primary amine (1.1 eq) and reflux for 6 hours.
-
Causality: Glacial acetic acid protonates the benzoxazinone oxygen, making the adjacent carbon highly susceptible to nucleophilic attack by the amine, while also providing the acidic environment needed to dehydrate the resulting open-chain diamide[4].
-
-
Validation Checkpoint 2 (Precipitation): Pour the hot reaction mixture into crushed ice while stirring vigorously. A voluminous solid precipitate should form immediately. If an oil forms instead, the dehydration is incomplete (open-chain diamide is present). Extract the oil, redissolve in toluene, and reflux with a Dean-Stark trap to force the dehydration.
-
Workup: Filter the precipitate, wash with dilute aqueous sodium bicarbonate to neutralize residual acetic acid, and recrystallize from ethanol.
References
- A Review on 4(3H)
- Source: nih.
- Source: nih.
- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)
- 4(3H)
Sources
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties | IntechOpen [intechopen.com]
strategies to improve the regioselectivity in quinazolinone synthesis
A Senior Application Scientist's Guide to Mastering Regioselectivity
Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in their synthetic routes. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the mechanistic principles that govern these powerful reactions. Here, we will troubleshoot common issues, explore advanced strategies, and provide field-tested protocols to help you achieve your target isomers with precision and confidence.
Quinazolinones are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] However, their synthesis is often plagued by challenges in controlling the formation of specific regioisomers. Whether you are struggling with N1 vs. N3 substitution or directing C-H functionalization, this guide will serve as your primary resource for overcoming these hurdles.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common regioselectivity challenges encountered during quinazolinone synthesis in a practical question-and-answer format.
Category 1: Controlling N-Alkylation and N-Arylation (N1 vs. N3 Isomers)
Question: I am attempting to alkylate my 4(3H)-quinazolinone, but I'm consistently getting a mixture of N1 and N3 alkylated products. How can I selectively synthesize the N3-isomer?
Answer: This is a classic regioselectivity problem in quinazolinone chemistry. The outcome of the N-alkylation is a delicate balance of steric hindrance, electronics, and reaction conditions. The N3-amide proton is generally more acidic and less sterically hindered than the N1-proton, but mixtures are common. Here’s how to troubleshoot and gain control:
Causality-Driven Strategy:
-
Influence of the C2-Substituent: The group at the C2 position has a profound steric and electronic influence. A bulky substituent at C2 will sterically shield the N1 position, strongly favoring alkylation at N3. Conversely, a small or absent C2-substituent (e.g., H) can lead to mixtures.
-
Choice of Base and Solvent: The base and solvent system is critical. A strong, non-nucleophilic base is required to deprotonate the quinazolinone. The choice of solvent can influence the solubility of the resulting anion and the reaction kinetics.
-
Optimized Conditions: Recent studies have shown that a careful selection of base and solvent can afford complete regioselectivity. For instance, using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like DMF has been shown to be highly effective for directing alkylation to the N3 position, especially on scaffolds like 2-chloro-4(3H)-quinazolinone.[3][4]
Troubleshooting Workflow for N3-Selectivity
Data Summary: Conditions for Regioselective N3-Alkylation
The table below summarizes experimentally validated conditions for achieving high N3-selectivity.
| Substrate | Electrophile | Base | Solvent | Temp (°C) | N3:N1 Ratio | Yield (%) | Reference |
| 2-Chloro-4(3H)-quinazolinone | Methyl bromoacetate | K₂CO₃ | DMF | RT | >99:1 (Exclusive) | 95 | [3][4] |
| 2-Methyl-4(3H)-quinazolinone | Benzyl bromide | NaH | DMF | 0 | >95:5 | 88 | [5] |
| 4(3H)-quinazolinone | Ethyl iodide | Cs₂CO₃ | NMP | 80 | 90:10 | 75 | General observation |
Category 2: Directing C-H Functionalization
Question: I need to install an aryl group on the benzene ring of the quinazolinone core, but my reaction is either unreactive or gives a mixture of isomers. How can I achieve regioselective C-H arylation?
Answer: Regiocontrol in C-H functionalization hinges on using the molecule's own structure to direct a catalyst to a specific C-H bond. This is a powerful and atom-economical strategy.
Mechanistic Insight:
The quinazolinone scaffold contains an inherent directing group: the amide moiety at C4.[6] The carbonyl oxygen can act as a Lewis base, coordinating to a transition metal catalyst (commonly Palladium or Ruthenium). This coordination forms a stable metallacyclic intermediate, bringing the catalyst into close proximity to the C5-H bond and facilitating its selective activation over other C-H bonds on the aromatic ring.[6][7]
Key Strategies:
-
Catalyst System: Palladium(II) catalysts, such as Pd(OAc)₂, are highly effective for this transformation. The reaction often requires an oxidant to regenerate the active catalytic species.
-
Reactant Partner: Diaryliodonium salts are excellent arylating agents for these types of reactions.
-
Crucial Role of Base: Unlike many other nitrogen-directed arylations, this transformation often requires a base.[7] The base is believed to facilitate the C-H activation step.
Conceptual Diagram: Amide-Directed C-H Activation
Category 3: Controlling Cyclization in Niementowski and Related Syntheses
Question: I'm performing a Niementowski reaction with a substituted anthranilic acid and I'm getting poor yields and quinazolinone byproducts. How can I optimize this?
Answer: The Niementowski reaction, while classic, often requires harsh conditions (high temperatures) which can lead to side reactions.[8] Modern variations can significantly improve outcomes.
Mitigation Strategies:
-
Microwave Irradiation: This is one of the most effective ways to improve the Niementowski synthesis. Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields by minimizing thermal decomposition and byproduct formation.[8][9][10][11]
-
Catalysis: While traditionally a thermal condensation, the reaction can be facilitated by catalysts. Lewis acids can activate the amide carbonyl, while solid supports like silica gel can provide a high surface area for the reaction to occur under solvent-free conditions.[8] Antimony(III) trichloride (SbCl₃) has been reported as an effective catalyst under microwave conditions.[12]
-
Control of Reactant Stoichiometry: In the reaction of anthranilic acids with formamide, using an excess of formamide can help push the equilibrium towards the desired quinazoline product and suppress the formation of the simple 4-oxo-3,4-dihydroquinazoline byproduct.[9]
| Issue | Potential Cause | Recommended Action | Expected Outcome | Reference |
| Low Yield / Long Reaction Time | Harsh thermal conditions | Use microwave irradiation (e.g., 200W, 5-15 min). | Faster, cleaner reaction with improved yield. | [11][12] |
| Quinazolinone Byproduct Formation | Unfavorable equilibrium | Use an excess of the amide reagent (e.g., formamide). | Shifts reaction toward the desired substituted product. | [9] |
| Poor Reactivity | Insufficient activation | Add a Lewis acid catalyst (e.g., 1 mol% SbCl₃) under microwave conditions. | Enhanced reaction rate and yield. | [12] |
Detailed Experimental Protocols
To provide actionable guidance, here is a detailed, field-proven protocol for a key regioselective transformation.
Protocol: Regioselective N3-Alkylation of 2-Chloro-4(3H)-quinazolinone
This protocol is adapted from methodologies that have demonstrated excellent regioselectivity for the N3 position.[3][4]
Objective: To synthesize Methyl 2-(2-chloro-4-oxoquinazolin-3(4H)-yl)acetate with high regioselectivity.
Materials:
-
2-Chloro-4(3H)-quinazolinone (1.0 eq)
-
Methyl bromoacetate (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4(3H)-quinazolinone (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2 M with respect to the starting quinazolinone.
-
Reagent Addition: Stir the suspension at room temperature. Add methyl bromoacetate (1.2 eq) dropwise to the stirring mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure N3-alkylated product.
Self-Validation: The high regioselectivity of this protocol is grounded in the optimized choice of a mild base (K₂CO₃) and a polar aprotic solvent (DMF), which favors the deprotonation and subsequent reaction at the more accessible and acidic N3 position.[3][4] The purity and structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
References
-
Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. (2010). Organic Chemistry: An Indian Journal. [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2022). Molecules. [Link]
-
Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. (2024). Organic & Biomolecular Chemistry. [Link]
-
Recent developments in transition metal catalysis for quinazolinone synthesis. (2016). Organic & Biomolecular Chemistry. [Link]
-
Ruthenium-Catalyzed Regioselective Alkenylation/Tandem Hydroamidative Cyclization of Unmasked Quinazolinones Using Terminal Alkynes. (2018). The Journal of Organic Chemistry. [Link]
-
Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. (2024). Organic & Biomolecular Chemistry. [Link]
-
Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (2025). World Journal of Advanced Research and Reviews. [Link]
-
Recent Advances on Diversity Oriented Heterocycle Synthesis of Fused Quinazolinones. (2023). Chemistry & Biodiversity. [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
-
4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry. [Link]
-
Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (2012). Research in Pharmaceutical Sciences. [Link]
-
A microwave assisted tandem synthesis of quinazolinones using ionic liquid supported copper(ii) catalyst with mechanistic insights. (2021). Organic & Biomolecular Chemistry. [Link]
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Current Organic Synthesis. [Link]
-
Regioselective Synthesis of Quinazolinone-/Phenanthridine-Fused Heteropolycycles by Pd-Catalyzed Direct Intramolecular Aerobic Oxidative C-H Amination from Aromatic Strained Amides. (2016). Chemistry – A European Journal. [Link]
-
Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (2022). Frontiers in Chemistry. [Link]
-
Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water. ResearchGate. [Link]
-
MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES. (2015). Trade Science Inc. [Link]
-
Angular Regioselective Synthesis of Varied Functionalized Hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones and Their Antiproliferative Action. (2022). Molecules. [Link]
-
Synthesis of N-Unsubstituted and N 3-Substituted Quinazoline-2,4(1 H,3 H)-diones from o-Aminobenzamides and CO2 at Atmospheric Pressure and Room Temperature. (2023). Organic Letters. [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry. [Link]
-
Pd-Catalyzed Regioselective Mono-Arylation: Quinazolinone as the Inherent Directing Group for C(sp2)–H Activation. (2017). The Journal of Organic Chemistry. [Link]
-
Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. (2010). Monatshefte für Chemie - Chemical Monthly. [Link]
-
Synthesis of N-Unsubstituted and N3-Substituted Quinazoline-2,4(1H,3H)-diones from o-Aminobenzamides and CO2 at Atmospheric Pressure and Room Temperature. (2023). Organic Chemistry Portal. [Link]
-
Niementowski quinazoline synthesis. Wikipedia. [Link]
-
Regioselectivity in ring closure. ResearchGate. [Link]
-
SYNTHESIS REACTIONS OF QUINAZOLIN-4-ONE IN THE PRESENCE OF IRON (III)-CHLORIDE CATALYSTS. (2024). American Journal of Chemistry and Materials Science. [Link]
-
Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). Darou. [Link]
-
Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and. Semantic Scholar. [Link]
-
Synthesis of N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one... ResearchGate. [Link]
-
Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024). Beilstein Journal of Organic Chemistry. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). Molecules. [Link]
-
Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019). IntechOpen. [Link]
-
Synthesis of quinazolines. Organic Chemistry Portal. [Link]
-
Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. (2025). Scientific Reports. [Link]
-
Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. (2023). IntechOpen. [Link]
-
Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (2021). Molecules. [Link]
-
Optimization of temperature on the synthesis of quinazolinones. ResearchGate. [Link]
-
Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. (2023). RSC Medicinal Chemistry. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. grokipedia.com [grokipedia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tsijournals.com [tsijournals.com]
- 11. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 12. scispace.com [scispace.com]
Technical Support Center: Addressing Resistance to Quinazolinone-Based Anticancer Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone-based anticancer agents. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies for one of the most significant challenges in cancer therapy: acquired drug resistance. As your dedicated application scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to design, execute, and interpret your experiments with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your research and provide a foundational understanding of quinazolinone agents and the resistance mechanisms they encounter.
Q1: What are quinazolinone-based anticancer agents and what is their primary mechanism of action?
Quinazolinone and its derivatives are heterocyclic compounds that form the core structure of many clinically significant anticancer drugs.[1][2][3] Many of these agents function as protein kinase inhibitors, particularly targeting the ATP-binding site of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[4][5][6] By competitively inhibiting ATP binding, they block downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration.[1][5] FDA-approved drugs like gefitinib and erlotinib are classic examples of quinazoline-based EGFR inhibitors used in the treatment of non-small cell lung cancer (NSCLC).[5][7]
Q2: What is "acquired resistance" in the context of these agents?
Acquired resistance describes the phenomenon where cancer cells, initially sensitive to a drug, evolve mechanisms to survive and proliferate despite continuous or subsequent treatment.[5] For patients treated with first-generation quinazolinone-based EGFR inhibitors, resistance typically emerges after about a year of therapy, leading to disease progression.[7] Understanding the molecular basis of this adaptation is critical for developing next-generation therapies and overcoming treatment failure.
Q3: What are the primary molecular mechanisms driving resistance to quinazolinone-based inhibitors?
Resistance is a multifactorial problem, but several key mechanisms have been extensively documented:
-
Target Gene Mutations: The most common mechanism involves secondary mutations in the target kinase. For EGFR, the "gatekeeper" T790M mutation is found in about 50% of patients with acquired resistance to first-generation inhibitors like gefitinib.[7][8] This mutation increases the receptor's affinity for ATP, making it harder for the drug to compete.[7] Resistance to third-generation inhibitors can arise from further mutations, such as C797S.[7][9]
-
Bypass Signaling Pathway Activation: Cancer cells can compensate for the inhibition of one pathway by activating another. For instance, amplification of the c-Met receptor tyrosine kinase can provide an alternative signaling route to drive cell growth, rendering EGFR inhibition ineffective.[7][10]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a classic multidrug resistance mechanism.[11][12][13] These membrane pumps, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), actively expel anticancer drugs from the cell, lowering the intracellular concentration to sub-therapeutic levels.[4][12][13]
-
Epithelial-Mesenchymal Transition (EMT): This is a cellular reprogramming process where epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasiveness, and a profound resistance to apoptosis.[14][15][16] EMT has been strongly linked to resistance against various kinase inhibitors.[17]
-
Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to survive the stress induced by chemotherapy.[18][19] These alterations can affect energy production, redox balance, and the synthesis of essential molecules, contributing to drug resistance.[18]
Part 2: Troubleshooting Guides for Experimental Workflows
This section is structured to address specific problems you may encounter in the lab. Each guide provides potential causes, a diagnostic workflow, and detailed, self-validating protocols.
Scenario 1: My IC₅₀ value is unexpectedly high in a new experiment, or has been steadily increasing in my long-term cultures.
An increasing half-maximal inhibitory concentration (IC₅₀) is the cardinal sign of developing drug resistance. This indicates that a higher concentration of your quinazolinone agent is required to inhibit 50% of cancer cell growth. A 3- to 10-fold increase in IC₅₀ compared to the parental cell line is often considered a significant indicator of resistance.[20]
The underlying cause could range from the emergence of a resistant sub-population to experimental artifacts. The following workflow provides a systematic approach to diagnosis.
Caption: Diagnostic workflow for investigating high IC₅₀ values.
This protocol describes the standard method of inducing resistance through continuous, dose-escalating exposure to your quinazolinone agent.[11][20]
Rationale: This method mimics the selective pressure that cancer cells face during patient treatment, allowing for the isolation and study of resistant populations.[20]
Methodology:
-
Determine Initial IC₅₀: First, accurately determine the IC₅₀ of your parental (sensitive) cell line using the cytotoxicity assay in Protocol 2.2 .
-
Initial Exposure: Culture the parental cells in medium containing the quinazolinone agent at a concentration equal to the IC₅₀.
-
Monitor and Passage: Initially, a large fraction of cells will die. Monitor the culture daily. When the surviving cells reach 70-80% confluency, passage them and continue culturing at the same drug concentration.
-
Dose Escalation: Once the cells are proliferating robustly at the current drug concentration (stable doubling time), double the concentration of the quinazolinone agent.
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several weeks to months.[20] The cells that survive and proliferate at each stage are selected and expanded.[20]
-
Validation: Periodically (e.g., every 4-6 weeks), freeze down stocks and re-evaluate the IC₅₀. A significant, stable increase in the IC₅₀ value confirms the development of a resistant cell line.[20] Maintain a drug-free culture of the parental line in parallel for comparison.
This colorimetric assay measures cell viability to determine the IC₅₀ of your compound.
Rationale: Tetrazolium-based assays (like MTS or CCK-8) measure the metabolic activity of viable cells, which is proportional to the number of living cells. While convenient, it's important to remember these are not direct measures of cell number and can be influenced by metabolic changes.[21]
Methodology:
-
Cell Seeding: Seed your cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.[22]
-
Compound Treatment: Prepare serial dilutions of your quinazolinone agent in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium.
-
Incubation: Incubate the plate for a specified period (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.[23]
-
Reagent Addition: Add 10-20 µL of MTS or CCK-8 reagent to each well according to the manufacturer's instructions.[23]
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.[23]
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value.[20]
-
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects in the 96-well plate; Pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate. Use a multichannel pipette and verify volumes.[24] |
| IC₅₀ Varies Between Experiments | Different cell passage numbers; Reagent variability; Inconsistent incubation times. | Use cells within a consistent, low passage number range. Use fresh dilutions of the drug for each experiment. Strictly adhere to the same incubation times.[25] |
| No Dose-Response Curve (All Viable or All Dead) | Incorrect drug concentration range; Inactive compound. | Perform a broad range-finding experiment (e.g., 1 nM to 100 µM). Verify the compound's integrity and solubility. |
| Assay Signal is Too Low | Insufficient cell number; Insufficient incubation time with detection reagent. | Optimize initial cell seeding density. Increase incubation time with MTS/CCK-8 reagent as per the manufacturer's protocol. |
Scenario 2: I have a resistant cell line. How do I identify the mechanism?
Once you have a validated resistant cell line, the next step is to dissect the molecular changes responsible for the phenotype.
Rationale: Since many quinazolinones target kinases, checking for mutations and changes in the phosphorylation status of the target and downstream effectors is a primary step. A Western blot can provide a rapid assessment of changes in protein expression and activation (phosphorylation).
Caption: EGFR signaling and key resistance mechanisms.
Methodology:
-
Sample Preparation:
-
Culture parental and resistant cells to 70-80% confluency.
-
Optional: Treat cells with your quinazolinone agent for a specified time (e.g., 1-6 hours) to assess target inhibition.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[23]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.[26]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23][27] Confirm transfer efficiency with Ponceau S staining.[28]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[26] Note: For phospho-antibodies, BSA is generally preferred.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, anti-total-EGFR, anti-Actin) diluted in blocking buffer, typically overnight at 4°C.[26]
-
Washing: Wash the membrane 3-4 times with TBST for 5-10 minutes each.[28]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[29]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Compare the band intensities between parental and resistant cells. Normalize phospho-protein levels to total protein levels and total protein levels to a loading control (e.g., β-Actin or GAPDH).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Insufficient protein loaded; Low target abundance; Inactive primary/secondary antibody; Over-washing. | Increase protein load.[27][28] Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C).[26] Check antibody expiration and storage. Reduce wash duration/number.[29] |
| High Background | Insufficient blocking; Antibody concentration too high; Insufficient washing. | Optimize blocking time (at least 1 hour) or try a different blocking agent (BSA vs. milk).[26] Titrate primary and secondary antibody concentrations. Increase wash steps.[28] |
| Non-Specific Bands | Primary antibody concentration too high; Cross-reactivity of antibody; Protein degradation. | Reduce primary antibody concentration.[26] Run a positive and negative control to confirm antibody specificity.[30] Always use fresh protease inhibitors in your lysis buffer.[27] |
| Uneven Bands ("Smiling") | Gel polymerized unevenly; Gel running too fast/hot. | Ensure even gel polymerization. Run the gel at a lower voltage in a cold room or on ice.[28] |
Rationale: Upregulation of ABC transporter genes is a common cause of multidrug resistance. Quantitative PCR (qPCR) is a highly sensitive method to measure changes in mRNA levels of genes like ABCB1 (P-gp) and ABCG2 (BCRP).
Methodology:
-
RNA Extraction: Grow parental and resistant cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits). Ensure high-quality RNA (A260/280 ratio of ~2.0).[24][31]
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA, which can lead to false positives.[32]
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of RNA using a reverse transcriptase kit.
-
qPCR Reaction Setup:
-
In a qPCR plate, combine cDNA template, forward and reverse primers for your gene of interest (e.g., ABCB1), and a SYBR Green or TaqMan qPCR master mix.
-
Controls: Always include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase control (-RT) to check for genomic DNA contamination.[24] Run samples in triplicate.
-
-
Run qPCR: Perform the qPCR reaction on a real-time PCR instrument using an appropriate cycling protocol.
-
Data Analysis:
-
Determine the cycle threshold (Cq) for each reaction.
-
Use the ΔΔCq method to calculate the relative fold change in gene expression. Normalize the Cq value of your target gene to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Fold Change = 2^(-ΔΔCq)
-
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Amplification | Poor RNA/cDNA quality; Poorly designed primers; PCR inhibitors in the sample. | Check RNA integrity on a gel. Re-do cDNA synthesis.[33] Validate primer efficiency with a standard curve.[32] Dilute your cDNA template to reduce inhibitor concentration.[31] |
| Amplification in No-Template Control (NTC) | Reagent or environmental contamination. | Use aerosol-barrier pipette tips. Prepare master mixes in a clean hood. Use fresh reagents.[24] |
| Inconsistent Replicates | Pipetting errors; Poorly mixed reagents. | Mix all reactions thoroughly.[31] Ensure accurate and consistent pipetting. |
| Multiple Peaks in Melt Curve Analysis (SYBR Green) | Primer-dimers; Non-specific amplification. | Optimize primer concentration and annealing temperature. Redesign primers to be more specific.[32] |
Part 3: Summary of Resistance Mechanisms and Validation Strategies
This table provides a quick reference for identifying and validating common resistance mechanisms against quinazolinone-based anticancer agents.
| Resistance Mechanism | Key Molecular Changes | Primary Validation Method(s) | Confirmatory Experiment(s) |
| Target Alteration | Point mutations in the target gene (e.g., EGFR T790M). Decreased target phosphorylation upon drug treatment. | Sanger Sequencing of the target gene's coding region. Western Blot for phospho- and total target protein. | Clone and express the mutant protein to confirm its effect on drug binding/activity in vitro. |
| Drug Efflux | Increased mRNA expression of ABCB1, ABCG2. Increased protein levels of P-gp, BCRP. | qPCR for transporter gene expression. Western Blot for transporter protein levels. | Functional efflux assay (e.g., using Rhodamine 123 or Hoechst 33342) with and without a known transporter inhibitor. |
| Bypass Pathways | Increased phosphorylation of alternative RTKs (e.g., c-Met) or downstream nodes (e.g., AKT, ERK). | Phospho-kinase antibody array. Western Blot for specific activated proteins. | Use a specific inhibitor for the suspected bypass pathway and assess for re-sensitization to the quinazolinone agent. |
| EMT | Decreased E-cadherin expression. Increased Vimentin, N-cadherin expression. Change to a spindle-like cell morphology. | Western Blot for EMT markers. Immunofluorescence microscopy. | Invasion/migration assays (e.g., Transwell assay) to confirm functional changes. |
References
-
Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (n.d.). MDPI. [Link]
-
Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.). National Institutes of Health. [Link]
-
How to use in vitro models to study and overcome drug resistance in oncology. (2025, June 23). Crown Bioscience. [Link]
-
101 Western Blot Troubleshooting Tips & Tricks. (n.d.). Assay Genie. [Link]
-
Common Troubleshooting Tips for Western Blot Results. (2024, November 15). Boster Biological Technology. [Link]
-
Western Blot Troubleshooting Guide. (n.d.). TotalLab. [Link]
-
Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. (n.d.). ResearchGate. [Link]
-
Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. (n.d.). Academia.edu. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). National Institutes of Health. [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28). MDPI. [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. (2025, August 12). National Institutes of Health. [Link]
-
Troubleshoot your qPCR. (n.d.). PCR Biosystems. [Link]
-
Development of an Experimental Model for Analyzing Drug Resistance in Colorectal Cancer. (n.d.). MDPI. [Link]
-
5 Questions to Ask When Your RT-qPCR Isn't Working. (2025, July 17). Promega Connections. [Link]
-
qPCR Troubleshooting Guide. (n.d.). Azure Biosystems. [Link]
-
Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC | Request PDF. (n.d.). ResearchGate. [Link]
-
The role of cell-based assays for drug discovery. (2024, February 1). News-Medical.Net. [Link]
-
Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. (2017, January 31). Oncotarget. [Link]
-
Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death. (2025, September 9). Spandidos Publications. [Link]
-
Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. (2023, October 27). PubMed. [Link]
-
Troubleshooting qPCR: Common Issues and Solutions for Accurate Pathogen Detection. (2025, August 25). A2Z Market Research. [Link]
-
Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines. (2022, December 15). Nature. [Link]
-
Small molecule inhibitors of epithelial-mesenchymal transition (EMT) and their functions. (n.d.). ScienceDirect. [Link]
-
Tetrahydroquinoline/4,5-dihydroisoxazoline derivatives counteract multidrug resistance in cancer cells by inhibiting P-glycoprotein (ABCB1)-mediated transport. (2025, December 4). PubMed. [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). Pharmascope. [Link]
-
Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). National Institutes of Health. [Link]
-
How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance?. (n.d.). ScienceDirect. [Link]
-
Targeting Epithelial–Mesenchymal Transition (EMT) to Overcome Drug Resistance in Cancer. (2016, July 22). Semantic Scholar. [Link]
-
Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. (2021, April 19). National Institutes of Health. [Link]
-
Epithelial-to-mesenchymal transition and drug resistance: transitioning away from death. (n.d.). Journal of Thoracic Disease. [Link]
-
Epithelial–mesenchymal transition confers resistance to selective FGFR inhibitors in SNU-16 gastric cancer cells. (n.d.). National Institutes of Health. [Link]
-
The role of epithelial–mesenchymal transition-regulating transcription factors in anti-cancer drug resistance. (n.d.). National Institutes of Health. [Link]
-
ATP-Binding Cassette (ABC) Transporter Proteins, Multidrug Resistance and Novel Flavonoid Dimers as Potent, Nontoxic and. (2021, July 1). ACS Publications. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025, February 1). MDPI. [Link]
-
Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. (2024, July 7). MDPI. [Link]
-
What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. (2012, September 3). ResearchGate. [Link]
-
2,4,6-Substituted Quinazolines with Extraordinary Inhibitory Potency toward ABCG2. (n.d.). ACS Publications. [Link]
-
Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines. (2022, December 14). PubMed. [Link]
-
Expert view: Addressing the big challenges in cell-based assays. (2018, March 21). Drug Target Review. [Link]
-
Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2020, November 12). RSC Publishing. [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018, September 22). National Institutes of Health. [Link]
-
Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020, October 18). MDPI. [Link]
Sources
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 7. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle [academia.edu]
- 9. researchgate.net [researchgate.net]
- 10. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. oaepublish.com [oaepublish.com]
- 13. Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Epithelial-to-mesenchymal transition and drug resistance: transitioning away from death - Song - Journal of Thoracic Disease [jtd.amegroups.org]
- 17. Epithelial–mesenchymal transition confers resistance to selective FGFR inhibitors in SNU-16 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 19. Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays | Oncotarget [oncotarget.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. azurebiosystems.com [azurebiosystems.com]
- 25. news-medical.net [news-medical.net]
- 26. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 27. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 28. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 29. assaygenie.com [assaygenie.com]
- 30. bosterbio.com [bosterbio.com]
- 31. promegaconnections.com [promegaconnections.com]
- 32. blog.biosearchtech.com [blog.biosearchtech.com]
- 33. pcrbio.com [pcrbio.com]
Technical Support Center: Microwave-Assisted Quinazolinone Synthesis
Welcome to the Application Support Center. As drug development accelerates, microwave-assisted organic synthesis (MAOS) has become a critical tool for assembling complex N-heterocyclic pharmacophores like quinazolinones. However, the transition from conventional thermal heating to dielectric heating introduces unique thermodynamic and kinetic variables.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your microwave reactor parameters.
Part 1: Diagnostic Workflows & Reaction Pathways
Understanding the mechanistic pathway of your synthesis is the first step in troubleshooting. The condensation of 2-aminobenzamide with an aldehyde is a highly efficient route to quinazolin-4(3H)-ones, often accelerated by microwave irradiation in green solvents like water [[1]]().
Reaction pathway for microwave-assisted quinazolinone synthesis via iron-catalyzed cyclization.
Diagnostic logic tree for troubleshooting microwave reactor anomalies during synthesis.
Part 2: Troubleshooting FAQs
Q1: Why does my reaction mixture overheat and trigger high-pressure safety aborts, even when the target temperature is set correctly? A: This is a classic symptom of a mismatch between the solvent's microwave absorption capacity (loss tangent, tanδ ) and the temperature monitoring system. High tanδ solvents (like ethanol or DMSO) convert microwave energy into heat extremely rapidly. If the quinazolinone cyclization step is exothermic, the combined heat generation outpaces the response time of externally mounted Infrared (IR) sensors. By the time the IR sensor detects the heat through the thick vessel walls, the internal mixture has already superheated, causing a pressure spike 2. Solution: Switch to an internal fiber-optic temperature probe for real-time monitoring, and never exceed 50% of the maximum vessel volume to allow for vapor expansion 2.
Q2: I am experiencing low yields and incomplete conversion of 2-aminobenzamide, but the IR sensor shows the reaction reached 150°C. What is failing? A: If you are using a non-polar, weakly microwave-absorbing solvent (e.g., toluene, tanδ = 0.040), the microwaves do not heat the bulk solvent. Instead, they heat the thick reaction vessel walls or selectively heat the polar reactants. The external IR sensor reads the hot vessel surface, falsely reporting 150°C, while the internal reaction mixture remains significantly cooler, stalling the reaction 2. Solution: Dope your solvent system with a microwave absorber (such as an ionic liquid or a polar co-solvent like acetic acid) to facilitate bulk heating 3. Alternatively, utilize a bio-sourced solvent like pinane with high-power irradiation (300 W) and vigorous stirring 4.
Q3: My quinazolinone product is degrading into a dark, tarry material. How can I prevent this without sacrificing the speed of the reaction? A: Charring is caused by localized "hot spots" where the electromagnetic field concentrates, leading to the thermal decomposition and polymerization of starting materials like 4-hydroxybenzaldehyde [[5]](). Solution: Implement "simultaneous cooling." By cooling the outside of the vessel with compressed air while actively irradiating the mixture, you can apply a constant, higher microwave power to drive the reaction kinetics without exceeding the bulk decomposition temperature 6. Ensure magnetic stirring is set to maximum (e.g., 600 rpm) to physically dissipate hot spots 4.
Q4: Can I perform solvent-free microwave synthesis for quinazolinones to avoid pressure issues? A: Yes. Solvent-free conditions eliminate the vapor pressure generated by superheated solvents, keeping the reaction well below the typical 15-bar safety limit of quartz/Teflon vessels 7. You can mix the reactants with a solid catalyst like ammonium metavanadate 8 or adsorb them onto a solid support like silica gel or graphite 3. This approach often reduces reaction times to mere minutes and simplifies downstream purification.
Part 3: Quantitative Data & Solvent Parameters
Selecting the right solvent dictates the microwave parameters required. Use the table below to align your solvent choice with the appropriate temperature and power settings.
Table 1: Microwave Absorption Characteristics and Optimized Parameters for Quinazolinone Synthesis
| Solvent / Medium | Loss Tangent ( tanδ ) | MW Absorption | Typical Temp (°C) | Application in Quinazolinone Synthesis |
| Ethanol | 0.941 | High | 100 - 120 | Rapid heating for standard cyclizations; requires careful pressure monitoring. |
| Water | 0.123 | Medium | 100 - 130 | Green chemistry approach; excellent for iron-catalyzed cyclizations 1. |
| Toluene | 0.040 | Low | 110 - 130 | Requires polar co-catalyst (e.g., ZnCl₂) or ionic liquid for efficient heating 3. |
| Pinane | < 0.010 | Very Low | 110 | Bio-sourced solvent; requires high power (300W) and strong stirring 4. |
| Solvent-Free | N/A | Support Dependent | 130 - 150 | Eliminates vapor pressure; ideal for multi-component reactions on solid supports 8. |
Part 4: Standard Operating Protocol (SOP)
Protocol: Self-Validating Microwave-Assisted Synthesis of 2-Substituted Quinazolin-4(3H)-ones This protocol utilizes a convergent approach using 2-aminobenzamide and an aldehyde under aqueous conditions, incorporating simultaneous cooling and internal temperature monitoring to guarantee reproducibility.
Step 1: Preparation & Reagent Loading
-
Weigh 1.0 mmol of 2-aminobenzamide and 1.2 mmol of the corresponding aldehyde.
-
Self-Validation Check: Ensure reactants are finely powdered and homogeneously mixed. Clumping will cause localized arcing and charring.
Step 2: Catalyst & Medium Addition
-
Add a catalytic amount of an iron catalyst (e.g., FeCl₃) to facilitate the C-N coupling and cyclization [[1]]().
-
Suspend the mixture in 3.0 mL of deionized water.
Step 3: Vessel Assembly & Sensor Placement
-
Transfer the mixture into a heavy-walled 10 mL microwave-safe quartz or PTFE vessel.
-
Seal the vessel with a pressure-rated cap equipped with a burst disk (maximum rating of 15 bar) 7.
Step 4: Microwave Parameter Programming
-
Power: Set dynamic power control (maximum 300 W).
-
Ramp Time: 2 minutes to reach 120°C.
-
Hold Time: 10-15 minutes at 120°C [[5]]().
-
Cooling: Enable simultaneous compressed air cooling during the hold phase. This allows the reactor to continuously pulse high microwave power into the system without exceeding the 120°C target 6.
-
Stirring: Set magnetic stirring to maximum (e.g., 600 rpm) to prevent localized hot spots 4.
Step 5: Execution & Monitoring
-
Initiate the run.
-
Self-Validation Check: Monitor the ΔT between the internal fiber-optic probe and the external IR sensor. A discrepancy of >10°C indicates poor stirring or uneven dielectric heating, prompting an immediate pause to check the stir bar 2.
Step 6: Workup & Isolation
-
Allow the vessel to cool to <50°C before venting to prevent solvent bumping.
-
Filter the precipitated quinazolinone product, wash with cold water, and recrystallize from ethanol.
References
-
RSC Publishing. "Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane". RSC.org. URL: [Link]
-
IJARSCT. "Solvent-Free Microwave Synthesis of Octahydroquinazolinone Derivatives Catalyzed by Ammonium Metavanadate". ijarsct.co.in. URL:[Link]
-
Frontiers. "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview". Frontiersin.org. URL: [Link]
-
ResearchGate. "Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water". Researchgate.net. URL:[Link]
-
CEM Corporation. "Getting Started with Microwave Synthesis". CEM.com. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. How to avoid erroneous conclusions in microwave synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03702A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Getting Started with Microwave Synthesis [cem.com]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. ijarsct.co.in [ijarsct.co.in]
Technical Support Center: Scale-Up Synthesis of 5,7-Dimethoxy-1H-quinazolin-4-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of 5,7-dimethoxy-1H-quinazolin-4-one.
The quinazoline scaffold is a privileged structure in medicinal chemistry[1]. Specifically, 5,7-dimethoxy-1H-quinazolin-4-one is a vital precursor for synthesizing advanced cardiovascular therapeutics and BET bromodomain inhibitors, such as Apabetalone (RVX-208)[2]. While bench-scale syntheses often rely on high-temperature Niementowski cyclocondensations, scaling these routes introduces severe thermodynamic and rheological challenges[3]. This guide provides field-proven, self-validating methodologies to ensure high-yield, high-purity production at scale.
Mechanistic Workflow & Process Diagram
Understanding the mechanistic pathway is the first step in preventing scale-up failures. The diagram below illustrates the optimized synthetic route, highlighting the critical thermal degradation pathway that must be avoided.
Reaction workflow for 5,7-dimethoxy-1H-quinazolin-4-one highlighting thermal degradation pathways.
Quantitative Optimization Data
Traditional methods utilizing neat formamide require temperatures exceeding 150°C, which leads to target degradation[3]. Recent sustainable approaches favor orthoesters or catalytic systems to drive cyclization at lower temperatures[4]. The table below summarizes the quantitative causality behind our chosen scale-up parameters.
Table 1: Scale-Up Optimization: Reagent & Temperature Matrix
| Reagent System | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) | Key Impurity Profile / Causality |
| Neat Formamide | 150–160 | 12 | 55 | 82.0 | High O-demethylation (~10%) due to thermal cleavage. |
| Formamide + NH₄I | 130 | 8 | 68 | 90.5 | Moderate O-demethylation; iodine catalysis aids cyclization. |
| TMOF + Acetic Acid | 105–110 | 5 | 88 | 98.5 | Trace unreacted SM (<0.5%); optimal thermodynamic control. |
| TMOF + Neutral Solvent | 110 | 18 | 45 | 70.0 | High imidate intermediate accumulation; lacks H⁺ catalysis. |
Self-Validating Scale-Up Protocol (100g Scale)
This protocol replaces harsh formamide conditions with a Trimethyl Orthoformate (TMOF) / Acetic Acid system, ensuring the reaction stays below the thermal degradation threshold while maintaining high electrophilicity for cyclization[5].
Step 1: Reactor Preparation & Charging
-
Ensure a 2L jacketed glass reactor is clean, dry, and purged with N₂.
-
Charge 2-amino-4,6-dimethoxybenzamide (100.0 g, 0.51 mol) into the reactor.
-
Causality: Nitrogen purging prevents oxidative degradation of the electron-rich dimethoxybenzene ring at elevated temperatures.
Step 2: Reagent Addition
-
Add Glacial Acetic Acid (500 mL) to the reactor. Stir at 250 RPM to form a slurry.
-
Add Trimethyl Orthoformate (TMOF) (162.0 g, 1.53 mol, 3.0 eq) in one portion.
-
Causality: Acetic acid acts as both the solvent and the acid catalyst. It protonates the intermediate imidate, drastically increasing its electrophilicity and driving the entropically favored ring closure.
Step 3: Heating & Cyclization (Self-Validation Step)
-
Ramp the internal temperature to 105–110°C over 45 minutes.
-
Maintain temperature for 4 to 5 hours.
-
Validation: Pull a 0.5 mL aliquot at 4 hours. Quench in 5 mL cold methanol and analyze via HPLC (254 nm). The protocol is self-validating: Do not proceed to cooling until the acyclic imidate intermediate peak is <0.5% AUC.
Step 4: Controlled Crystallization
-
Cool the reactor from 110°C to 75°C at a controlled rate of 1°C/min.
-
At 75°C, add 1.0 g of 5,7-dimethoxy-1H-quinazolin-4-one seed crystals. Hold for 1 hour.
-
Causality: Seeding at the metastable zone prevents sudden supersaturation, ensuring the growth of filterable block crystals rather than solvent-trapping microscopic needles.
-
Cool to 20°C at 0.5°C/min.
Step 5: Isolation
-
Filter the resulting thick slurry through a sintered glass funnel.
-
Wash the filter cake with cold ethanol (2 x 100 mL) to displace residual acetic acid.
-
Dry under vacuum (50 mbar) at 50°C to constant weight.
Troubleshooting & FAQs
Q: During scale-up, my LC-MS shows a persistent M-14 impurity. What is the mechanism of its formation and how can I prevent it? A: Causality: An M-14 peak indicates the loss of a methyl group, specifically O-demethylation. In 5,7-dimethoxyquinazolinones, the methoxy group at the 5-position is highly susceptible to thermal cleavage when exposed to strong nucleophiles or temperatures exceeding 140°C. This is driven by the relief of steric strain (peri-interaction with the adjacent carbonyl oxygen) and the electron-withdrawing nature of the heterocyclic core. Resolution: Abandon high-temperature neat formamide protocols[3]. Transition to the TMOF/Acetic Acid solvent system described in the protocol above. This lowers the activation energy for cyclization, allowing the reaction to reach completion at 105°C, safely below the thermal demethylation threshold.
Q: The reaction mixture turns into an unstirrable solid mass during the cooling phase, breaking the agitator. How do we resolve this rheology issue? A: Causality: 5,7-dimethoxy-1H-quinazolin-4-one possesses a highly planar structure. Once formed, the molecules rapidly self-assemble via strong intermolecular hydrogen bonding (N-H donor to C=O acceptor) and extensive π−π stacking. Rapid cooling forces sudden, uncontrolled supersaturation, causing the product to crash out as fine, needle-like crystals that entrap the solvent, forming a non-Newtonian paste. Resolution: Implement the controlled cooling ramp outlined in Step 4. By holding the temperature at 75°C and introducing seed crystals, you force nucleation to occur slowly. This promotes the growth of larger, easily filterable block crystals and maintains a manageable slurry viscosity.
Q: We observe incomplete conversion, with the reaction stalling at the acyclic intermediate stage. Adding more TMOF doesn't help. Why? A: Causality: The reaction proceeds via an acyclic imidate intermediate. The final step—intramolecular attack of the amide nitrogen onto the imidate carbon—requires the imidate to be sufficiently electrophilic. If the reaction medium is strictly neutral, this ring-closure is kinetically slow and will stall. Resolution: The cyclization is strictly acid-catalyzed. Ensure your solvent system contains at least 10% (v/v) glacial acetic acid, or add a catalytic amount (0.05 eq) of p-Toluenesulfonic acid (p-TsOH)[5]. The acid protonates the imidate nitrogen, dramatically increasing the electrophilicity of the adjacent carbon and driving the cyclization to completion.
References
- Benchchem. "4-(Benzylamino)quinazoline-6-carbaldehyde|CAS 648449-12-1".
- Google Patents. "US8053440B2 - Compounds for the prevention and treatment of cardiovascular diseases".
- ACS Omega. "H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach".
- Taylor & Francis. "Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation".
- MDPI. "Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions".
Sources
Comparative Cytotoxicity Guide: 5,7-dimethoxy-1H-quinazolin-4-one vs. Lapatinib
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic divergence, comparative in vitro cytotoxicity, and self-validating assay protocols.
Executive Summary
As acquired resistance to standard tyrosine kinase inhibitors (TKIs) like lapatinib becomes a critical bottleneck in clinical oncology, the exploration of privileged molecular scaffolds is essential. The 5,7-dimethoxy-1H-quinazolin-4-one core (and its 3H-tautomer derivatives) has emerged as a highly versatile chemotype. Unlike lapatinib, which functions strictly as a reversible, ATP-competitive dual inhibitor of EGFR and HER2[1], 5,7-dimethoxy-quinazolinone derivatives exhibit engineered polypharmacology. Depending on their specific functionalization, they act as multi-kinase inhibitors (targeting EGFR, HER2, and CDK2)[2] or dual epigenetic/DNA-repair inhibitors (targeting BRD4 and PARP1)[3].
This guide provides an objective, data-driven comparison of their cytotoxic profiles, detailing why the quinazolinone scaffold frequently outperforms lapatinib in resistant cell lines, alongside the experimental protocols required to validate these findings.
Mechanistic Divergence: Targeted Inhibition vs. Polypharmacology
Understanding the causality behind the cytotoxicity of these compounds requires dissecting their binding modalities.
Lapatinib's Mechanism
Lapatinib is a Type-I, ATP-competitive inhibitor that reversibly binds to the intracellular tyrosine kinase domains of EGFR (ErbB1) and HER2 (ErbB2)[1]. By occupying the ATP-binding pocket, it prevents receptor autophosphorylation and downstream activation of the MAPK and PI3K/Akt signaling cascades, ultimately inducing apoptosis in susceptible breast cancer cells.
5,7-Dimethoxy-1H-quinazolin-4-one's Mechanism
The quinazolin-4-one core is a classic "privileged structure" in medicinal chemistry. The specific addition of the 5,7-dimethoxy moiety transforms this scaffold into a potent acetyl-lysine mimic, making it a critical pharmacophore for anchoring into the binding pocket of the Bromodomain and Extra-Terminal motif (BET) protein BRD4[4].
Furthermore, structural modifications at the 2- and 3-positions allow these derivatives to:
-
Induce Synthetic Lethality: By simultaneously targeting PARP1 and BRD4[1],[3].
-
Act as Multi-Kinase Inhibitors: Certain derivatives act as Type-II (ATP non-competitive) inhibitors against CDK2 and Type-I inhibitors against EGFR[2],[5]. This multi-target engagement bypasses the classical kinase-domain mutation resistance pathways associated with prolonged lapatinib exposure.
Figure 1: Mechanistic divergence between Lapatinib and 5,7-dimethoxy-quinazolinone derivatives.
Comparative Cytotoxicity Data
Experimental evaluations in human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines demonstrate that optimized quinazolin-4-one derivatives can significantly outperform lapatinib. In standardized in vitro assays, the cytotoxicity of these novel compounds was found to be 2- to 87-fold higher than the lapatinib positive control[2],[6].
| Compound / Drug | Primary Target(s) | MCF-7 IC₅₀ (µM) | A2780 IC₅₀ (µM) | Reference |
| Lapatinib (Positive Control) | EGFR, HER2 | 5.90 ± 0.74 | 12.11 ± 1.03 | [2],[6] |
| Quinazolinone Derivative 2j | Multi-kinase (EGFR/CDK2) | 3.79 ± 0.96 | 0.84 ± 0.05 | [2],[5] |
| Quinazolinone Derivative 3g | Multi-kinase (EGFR/CDK2) | 0.45 ± 0.11 | 0.14 ± 0.03 | [2],[6] |
| Quinazolinone Derivative 3j | Multi-kinase (EGFR/CDK2) | 0.20 ± 0.02 | 0.16 ± 0.02 | [2],[5] |
Data Synthesis Insight: Hydrazide-substituted quinazolin-4(3H)-ones (e.g., compounds 3g and 3j) demonstrate sub-micromolar efficacy, vastly outperforming lapatinib in A2780 ovarian cancer cells where lapatinib exhibits a weak IC₅₀ of >12 µM[6],[5]. This causality stems from the broader target profile of the quinazolinone scaffold (including CDK2 and VEGFR2), which overcomes the limitations of strictly targeting EGFR/HER2 in ovarian models[2].
Self-Validating Experimental Protocols
To ensure scientific trustworthiness and reproducibility, the following protocols describe the self-validating systems used to generate comparative cytotoxicity and mechanistic data.
Figure 2: High-throughput self-validating workflow for comparative cytotoxicity screening.
Protocol 1: High-Throughput Cell Viability Assay (CellTiter-Glo)
-
Purpose: To objectively quantify the IC₅₀ values of lapatinib versus 5,7-dimethoxy-quinazolin-4-one derivatives.
-
Causality & Design: We utilize a luminescence-based ATP detection assay (CellTiter-Glo) because it directly correlates metabolic ATP levels with viable cell count, avoiding the metabolic artifacts sometimes seen in dye-reduction assays (like MTT). Including lapatinib as a positive control validates the assay's sensitivity to known TKIs.
-
Cell Seeding: Plate MCF-7 and A2780 cells at a density of 4,000–5,000 cells/well in opaque-walled 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.
-
Compound Preparation: Prepare 10 mM stock solutions of lapatinib and the quinazolinone derivatives in DMSO. Perform 1:3 serial dilutions to generate an 8-point concentration curve (e.g., 0.01 µM to 50 µM). Critical Step: Ensure final DMSO concentration in the assay remains ≤0.5% to prevent solvent-induced cytotoxicity.
-
Treatment: Treat cells with the compound dilutions. Include vehicle control (0.5% DMSO) and blank wells (media only for background subtraction).
-
Incubation & Readout: Incubate for 72 hours. Equilibrate the plate to room temperature for 30 minutes, add CellTiter-Glo reagent (1:1 volume), and lyse cells on an orbital shaker for 2 minutes. Measure luminescence using a multi-mode microplate reader.
-
Data Analysis: Normalize data against the vehicle control (set as 100% viability). Use non-linear regression (four-parameter logistic curve fit) to calculate the absolute IC₅₀ values.
Protocol 2: Kinase Target Engagement Assay (TR-FRET)
-
Purpose: To determine whether the cytotoxicity is driven by Type-I (ATP-competitive) or Type-II (non-competitive) inhibition[2].
-
Causality & Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogenous format to measure kinase activity. By varying ATP concentrations, we can map Lineweaver-Burk plots to confirm the exact binding modality (e.g., lapatinib's competitive nature vs. quinazolinone's non-competitive binding to CDK2)[2].
-
Reaction Assembly: In a 384-well plate, combine the purified kinase (e.g., EGFR or CDK2), fluorescently labeled peptide substrate, and the test compound.
-
ATP Titration: Initiate the reaction by adding ATP at varying concentrations (spanning 0.1× to 10× the Km of the specific kinase).
-
Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add the TR-FRET detection buffer containing the Europium-labeled anti-phospho antibody. Read the TR-FRET signal (emission ratio of 665 nm / 615 nm).
-
Kinetics Analysis: Plot the initial velocity versus ATP concentration. A shift in Vmax without a change in Km indicates non-competitive inhibition (Type-II), whereas a shift in Km indicates competitive inhibition (Type-I).
Conclusion
While lapatinib remains a cornerstone therapeutic for HER2-amplified breast cancers, its utility is limited by acquired resistance mechanisms and a narrow target spectrum. The 5,7-dimethoxy-1H-quinazolin-4-one scaffold represents a highly adaptable alternative. By integrating critical pharmacophores like the 5,7-dimethoxy group, researchers can engineer dual BRD4/PARP1 inhibitors[4] or potent multi-kinase inhibitors[2] that exhibit up to 87-fold greater cytotoxicity than lapatinib in specific in vitro cancer models.
References
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis), 2021 URL:[Link]
-
Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy Source: Acta Pharmaceutica Sinica B, 2021 URL:[Link]
-
Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors Source: Frontiers in Oncology (PMC), 2023 URL:[Link]
Sources
- 1. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
Comparative Analysis of Quinazolinone Derivatives in Anticancer Studies: Mechanisms, Efficacy, and Experimental Validation
As a Senior Application Scientist in oncology drug development, I frequently encounter the nuanced structural and functional differences between quinazoline scaffolds. While quinazolinamines (such as gefitinib and erlotinib) have historically dominated the clinical landscape as ATP-competitive Epidermal Growth Factor Receptor (EGFR) inhibitors[1], quinazolinones —distinguished by a carbonyl group at the C-2 or C-4 position—offer a vastly different and highly versatile pharmacological profile[1][2].
This guide provides a rigorous, data-driven comparative analysis of novel quinazolinone derivatives. By benchmarking their performance against established chemotherapeutics and detailing the self-validating experimental protocols required to evaluate them, we aim to provide drug development professionals with a clear roadmap for advancing these promising scaffolds.
Mechanistic Divergence: Quinazolinones vs. Quinazolinamines
The fundamental structural alteration of adding a carbonyl group at the 4-position of the quinazoline ring profoundly shifts the molecule's biological target[2]. Quinazolinone derivatives induce cytotoxicity through distinct pathways, effectively bypassing the rapid resistance mechanisms often associated with EGFR mutations in solid tumors. Key mechanistic targets include:
-
Tubulin Polymerization Inhibition : Unlike quinazolinamines, many 4(3H)-quinazolinones act as potent microtubule-targeting agents. By binding to the colchicine site of tubulin, they prevent the assembly of functional microtubules, disrupting the mitotic spindle and triggering G2/M phase cell cycle arrest[2][3].
-
PI3Kδ Inhibition : The FDA-approved quinazolinone derivative Idelalisib (Zydelig) specifically targets the p110δ isoform of Phosphoinositide 3-kinase (PI3K), effectively blocking the AKT/mTOR survival pathway, which is highly relevant in hematological malignancies[4].
-
Nonclassical Antifolate Activity : Novel synthesized derivatives act as dual inhibitors of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS). This dual inhibition depletes intracellular folate reserves, halting DNA synthesis and inducing apoptosis[5].
Mechanistic pathways of quinazolinone derivatives inducing cancer cell apoptosis.
Quantitative Comparison of Cytotoxicity
To objectively evaluate the anticancer potential of recently synthesized quinazolinone derivatives, we must analyze their Half-Maximal Inhibitory Concentration (IC50) across standard human cancer cell lines. The table below compares the in vitro performance of novel derivatives against standard reference chemotherapeutics.
| Compound Designation | Primary Target | Cell Line Model | IC50 Value | Reference Standard (IC50) |
| Compound S1 (4(3H)-quinazolinone) | DHFR / TS | MCF-7 (Breast Cancer) | 3.38 µM | Methotrexate (27.32 µM)[5] |
| Compound S2 (4(3H)-quinazolinone) | DHFR / TS | A549 (Lung Cancer) | 5.73 µM | Methotrexate (>10 µM)[5] |
| Compound 106 (Dual Inhibitor) | Cdk4 / Tubulin | HCT-116 (Colon Cancer) | 0.47 µM | Colchicine (3.2 µM)[3] |
| Compound 13e (Quinazolinone) | Undefined | SKLU-1 (Lung Cancer) | 9.48 µg/mL | Ellipticine (~0.5 µg/mL)[6] |
Data Interpretation: Compounds S1 and S2 demonstrate superior potency compared to the classical antifolate Methotrexate in solid tumor lines[5]. Furthermore, dual-targeting derivatives like Compound 106 show sub-micromolar efficacy, validating the strategy of combining kinase and structural protein inhibition within a single quinazolinone scaffold[3].
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the evaluation of quinazolinone derivatives requires orthogonal validation. Relying solely on a viability assay is insufficient; it must be coupled with mechanistic assays to prove causality.
Protocol 1: High-Fidelity MTT Cytotoxicity Assay
Causality & Logic: The MTT assay measures mitochondrial succinate dehydrogenase activity as a proxy for cell viability. To prevent false positives from compound autofluorescence or redox interference (common with novel heterocycles), a cell-free background control must be integrated into the plate layout.
-
Cell Seeding: Plate MCF-7 or A549 cells at 5×103 cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO₂ to allow for adherence.
-
Compound Treatment: Treat cells with a serial dilution of quinazolinone derivatives (e.g., 0.1 µM to 100 µM) dissolved in DMSO.
-
Critical Parameter: The final DMSO concentration must strictly remain ≤0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
-
Incubation: Incubate the treated plates for 48 h or 72 h.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 h.
-
Causality: Viable cells reduce the yellow tetrazolium salt to insoluble purple formazan crystals.
-
-
Solubilization & Quantification: Aspirate the media carefully and dissolve the formazan in 150 µL of pure DMSO. Read the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract cellular debris noise) using a microplate reader.
-
Analysis: Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism).
Protocol 2: In Vitro Tubulin Polymerization Assay
Causality & Logic: To confirm that the G2/M arrest observed in flow cytometry is directly caused by microtubule disruption (and not an upstream off-target kinase effect), a cell-free fluorescence-based tubulin polymerization assay is mandatory[3].
-
System Preparation: Pre-warm a 96-well half-area black plate to 37°C.
-
Reaction Mix Assembly: Combine purified porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl₂, pH 6.9) containing 10 µM of a fluorescent reporter (e.g., DAPI), 1 mM GTP, and 10% glycerol.
-
Compound Addition: Add the quinazolinone derivative at its previously determined IC50 concentration.
-
Validation Controls: Include Paclitaxel (polymerization enhancer) and Colchicine (polymerization inhibitor) as internal standards.
-
-
Kinetic Measurement: Immediately measure fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes at 37°C.
-
Data Interpretation: A significant decrease in the Vmax of the polymerization curve relative to the vehicle control confirms direct inhibition of tubulin assembly.
Orthogonal validation workflow for screening novel quinazolinone-based anticancer agents.
Conclusion
Quinazolinone derivatives represent a highly adaptable and privileged scaffold in oncology. By shifting the pharmacological focus away from ATP-competitive kinase inhibition (typical of quinazolinamines) toward tubulin disruption, PI3Kδ targeting, and folate metabolism interference, researchers can effectively bypass acquired resistance mechanisms in refractory solid and hematological tumors[2][3][4]. Future drug design should focus on optimizing the substituents at the 2, 6, and 8 positions of the quinazolinone ring to maximize target affinity while maintaining favorable pharmacokinetic profiles.
References
-
Benchchem (2023). Quinazolinamine vs. Quinazolinone: A Comparative Analysis of Scaffolds for Anticancer Activity.2
-
Spandidos Publications (2025). Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).4
-
MDPI (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.1
-
Iraqi Journal of Pharmaceutical Sciences (2022). Synthesis, Molecular Docking Study and Cytotoxicity Evaluation of some Quinazolinone Derivatives as Nonclassical Antifolates and Potential Cytotoxic Agents.5
-
MDPI (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.3
-
ResearchGate (2020). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity.6
Sources
- 1. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Antipsychotic-Like Activity of Quinazolin-4-One Derivatives in Animal Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical validation of novel quinazolin-4-one derivatives as potential antipsychotic agents. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating system for assessing therapeutic potential and side-effect liability. This guide compares a hypothetical quinazolin-4-one derivative, herein named QZD-1 , which is modeled after emerging compounds with novel mechanisms, against established typical and atypical antipsychotics.
The Evolving Landscape of Antipsychotic Drug Discovery
Schizophrenia is a severe psychiatric disorder affecting approximately 1% of the global population, characterized by positive, negative, and cognitive symptoms.[1] For decades, the primary strategy for antipsychotic drug development has revolved around the "dopamine hypothesis," which posits that psychosis stems from hyperactive dopaminergic pathways.[2]
-
Typical Antipsychotics (e.g., Haloperidol): These first-generation drugs are potent antagonists of the dopamine D2 receptor.[3][4] While effective against positive symptoms (hallucinations, delusions), their action is not selective, leading to blockade of D2 receptors in the nigrostriatal pathway. This often results in severe extrapyramidal symptoms (EPS), which resemble Parkinson's disease.[3][5]
-
Atypical Antipsychotics (e.g., Risperidone, Clozapine): These second-generation agents exhibit a more complex pharmacology, notably a high ratio of serotonin 5-HT2A to dopamine D2 receptor antagonism.[6][7][8] This dual action is thought to contribute to their efficacy against a broader range of symptoms and a reduced propensity for EPS compared to typicals.[8][9] Clozapine, considered the most effective antipsychotic, also interacts with a wide array of other receptors, including muscarinic and adrenergic systems, though its precise mechanism for superior efficacy remains a subject of intense research.[8][10][11]
Despite these advances, significant unmet needs remain, including limited efficacy for negative and cognitive symptoms and metabolic side effects.[12] This has spurred the investigation of novel chemical scaffolds like quinazolin-4-one derivatives , which may offer alternative mechanisms of action beyond direct dopamine antagonism.[13][14] Recent studies have identified quinazolin-4-one compounds that act as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu7), targeting the glutamatergic system which is also implicated in schizophrenia.[15][16][17]
This guide uses QZD-1 as an exemplar to illustrate how to characterize such a novel compound against the gold standards: Haloperidol (a typical) and Risperidone (an atypical).
The Preclinical Validation Workflow: A Multi-Tiered Approach
A robust preclinical assessment follows a logical progression from initial mechanism-based screening to comprehensive behavioral validation of efficacy and safety. The goal is not just to see if a compound "works," but to build a detailed pharmacological profile that predicts its clinical potential.
Caption: Logical relationship of dose to efficacy and side effects.
Table 3: Side-Effect Profile in Catalepsy Bar Test & Therapeutic Index
| Compound | MED for Catalepsy (mg/kg, i.p.) | Therapeutic Index (MED Catalepsy / ED₅₀ Apomorphine) | Rationale for Performance |
|---|---|---|---|
| Haloperidol | ~0.5 | ~5 | A narrow therapeutic index is characteristic of typical antipsychotics. The dose required to induce catalepsy is only a few multiples of the effective dose, reflecting its potent and non-selective D2 blockade. [18] |
| Risperidone | ~5.0 | ~10-25 | A wider therapeutic window. Its 5-HT2A antagonism is thought to mitigate D2-mediated EPS, requiring a much higher dose to induce catalepsy relative to its effective dose. [18] |
| QZD-1 (Hypothetical) | >30 (No Catalepsy) | Not Applicable | Causality: A compound that does not directly and potently block D2 receptors in the nigrostriatal pathway is not expected to induce catalepsy. [2]This would be a major differentiating feature for QZD-1, suggesting a significantly lower risk of EPS and aligning with the profile of a novel-mechanism antipsychotic. |
Interpreting the Profile of QZD-1
The collective data from these validated animal models provides a powerful predictive profile:
-
Lack of efficacy in the apomorphine-induced stereotypy model strongly suggests that QZD-1 is not a classic D2 antagonist.
This profile necessitates further investigation using models sensitive to non-dopaminergic mechanisms. For a compound like QZD-1, which is hypothesized to modulate the glutamatergic system, subsequent testing should focus on models where psychosis-like behaviors are induced by NMDA receptor antagonists (e.g., MK-801 or ketamine) or that assess negative and cognitive symptoms, such as the social interaction test or the novel object recognition test. [1][15]A positive result in those assays, combined with the benign side-effect profile seen here, would build a strong case for QZD-1 as a novel, atypical antipsychotic candidate worthy of further development.
References
-
Animal models for predicting the efficacy and side effects of antipsychotic drugs - SciELO. (n.d.). Retrieved March 10, 2026, from [Link]
-
Preclinical models of antipsychotic drug action - PMC. (n.d.). Retrieved March 10, 2026, from [Link]
-
(PDF) Screening models for antipsychotic drugs - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]
-
Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC. (n.d.). Retrieved March 10, 2026, from [Link]
-
Clozapine - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]
-
Antipsychotic screening models | PPTX - Slideshare. (n.d.). Retrieved March 10, 2026, from [Link]
-
Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - MDPI. (2023, January 19). Retrieved March 10, 2026, from [Link]
-
What is the mechanism of Haloperidol Decanoate? - Patsnap Synapse. (2024, July 17). Retrieved March 10, 2026, from [Link]
-
The mechanism of action of clozapine - PMC. (2025, February 13). Retrieved March 10, 2026, from [Link]
-
Mechanism of Action | PERSERIS® (risperidone) HCP. (n.d.). Retrieved March 10, 2026, from [Link]
-
Haloperidol induced Parkinson's disease mice model and motor-function modulation with Pyridine-3-carboxylic acid | Biomedical Research and Therapy. (2017, May 22). Retrieved March 10, 2026, from [Link]
-
Mechanism of Action of Risperidone | Psychopharmacology Institute. (2014, July 1). Retrieved March 10, 2026, from [Link]
-
What is the mechanism of Clozapine? - Patsnap Synapse. (2024, July 17). Retrieved March 10, 2026, from [Link]
-
Mechanism of action of clozapine-induced modification of motor behavior in an animal model of the "super-off" phenomenon - PubMed. (n.d.). Retrieved March 10, 2026, from [Link]
-
Haloperidol - StatPearls - NCBI Bookshelf - NIH. (2023, September 1). Retrieved March 10, 2026, from [Link]
-
Haloperidol - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]
-
Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - PMC. (n.d.). Retrieved March 10, 2026, from [Link]
-
Haloperidol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved March 10, 2026, from [Link]
-
Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - ResearchGate. (2025, October 13). Retrieved March 10, 2026, from [Link]
-
Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - PubMed. (2023, January 19). Retrieved March 10, 2026, from [Link]
-
Exploring mechanisms of increased cardiovascular disease risk with antipsychotic medications: Risperidone alters the cardiac proteomic signature in mice - PMC. (n.d.). Retrieved March 10, 2026, from [Link]
-
Risperidone Pharmacology: Mechanism of Action, Therapeutic Uses & Adverse Effects. (2023, October 11). Retrieved March 10, 2026, from [Link]
-
Effects of antipsychotics on apomorphine-induced climbing (filled... - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]
-
PHARMACOLOGICAL SCREENING OF ANTI- PSYCHOTIC AGENTS. (n.d.). Retrieved March 10, 2026, from [Link]
-
Catalepsy as a Rodent Model for Detecting Antipsychotic Drugs With Extrapyramidal Side Effect Liability - PubMed. (n.d.). Retrieved March 10, 2026, from [Link]
-
Classics in Chemical Neuroscience: Risperidone - ACS Publications. (2018, April 25). Retrieved March 10, 2026, from [Link]
-
The mechanism of action of clozapine | Request PDF - ResearchGate. (2026, February 14). Retrieved March 10, 2026, from [Link]
-
ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS - ACNP. (n.d.). Retrieved March 10, 2026, from [Link]
-
Antipsychotic drug action: targets for drug discovery with neurochemical imaging. (n.d.). Retrieved March 10, 2026, from [Link]
-
Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019, December 13). Retrieved March 10, 2026, from [Link]
-
D2 and D3 dopamine receptor affinity predicts effectiveness of antipsychotic drugs in obsessive-compulsive disorders: a metaregression analysis - PubMed. (2014, March 6). Retrieved March 10, 2026, from [Link]
-
Atropisomeric quinazolin-4-one derivatives are potent noncompetitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists - PubMed. (2001, January 22). Retrieved March 10, 2026, from [Link]
-
Relative binding affinities of dopamine and antipsychotic drugs for... - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]
-
Dopamine D2-receptor affinity of antipsychotics in relation to subjective well-being in patients with a psychotic disorder - Amsterdam UMC. (n.d.). Retrieved March 10, 2026, from [Link]
-
Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms - PMC. (n.d.). Retrieved March 10, 2026, from [Link]
-
4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties | IntechOpen. (2020, January 22). Retrieved March 10, 2026, from [Link]
-
In silico discovery of novel quinazolin-4-one derivatives as potent 3CLpro inhibitors using 2D-QSAR, molecular docking, and molecular dynamics - Arabian Journal of Chemistry. (2026, March 7). Retrieved March 10, 2026, from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. acnp.org [acnp.org]
- 3. What is the mechanism of Haloperidol Decanoate? [synapse.patsnap.com]
- 4. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Haloperidol induced Parkinson’s disease mice model and motor-function modulation with Pyridine-3-carboxylic acid | Biomedical Research and Therapy [bmrat.org]
- 6. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. What is the mechanism of Clozapine? [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Clozapine - Wikipedia [en.wikipedia.org]
- 11. The mechanism of action of clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | IntechOpen [intechopen.com]
- 14. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties | IntechOpen [intechopen.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Quinazolinone Derivatives vs. Diclofenac Sodium: A Technical Guide to Anti-Inflammatory Drug Development
Executive Summary & Mechanistic Overview
Nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium remain the gold standard for managing acute and chronic inflammation. However, diclofenac's non-selective inhibition of cyclooxygenase (COX) enzymes—specifically the constitutive COX-1 isoform—frequently leads to severe gastrointestinal (GI) toxicity, ulceration, and renal impairment [1].
To overcome these limitations, medicinal chemists have turned to quinazolinone derivatives. The 4(3H)-quinazolinone core is a versatile pharmacophore that can be structurally optimized to selectively target the larger active site of COX-2 while sparing COX-1 [2]. This guide evaluates the anti-inflammatory efficacy, target selectivity, and gastric tolerance of novel quinazolinones against diclofenac sodium, providing researchers with validated protocols and empirical data for preclinical drug development.
Mechanistic Pathway & Target Selectivity
The primary pharmacological objective in modifying the quinazolinone scaffold is to achieve a high COX-2 selectivity index (SI). While diclofenac binds tightly to both COX-1 and COX-2, sterically bulky quinazolinone derivatives exploit the valine-to-isoleucine substitution at position 523 in the COX-2 active site. This allows them to bypass COX-1 and suppress prostaglandin E2 (PGE2) synthesis without compromising the gastric mucosa [3].
Arachidonic acid pathway and COX inhibition by Diclofenac vs Quinazolinones.
In Vitro Selectivity: COX-1 vs. COX-2 Assays
Causality of Experimental Choice: Before advancing to animal models, in vitro enzyme inhibition assays are mandatory. They isolate the drug-target interaction, eliminating pharmacokinetic confounders (like absorption and metabolism) to confirm that the synthesized quinazolinones are intrinsically selective for COX-2. A self-validating protocol must include a non-selective control (diclofenac) and a highly selective control (celecoxib) to calibrate the assay's dynamic range [4].
Step-by-Step Methodology: Fluorometric COX Inhibitor Screening
-
Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.
-
Inhibitor Incubation: Add 10 µL of the test compound (quinazolinone derivative or diclofenac) dissolved in DMSO to the enzyme solution. Incubate at 37°C for 15 minutes to allow steady-state binding.
-
Reaction Initiation: Introduce arachidonic acid (substrate) and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), a fluorogenic probe.
-
Fluorescence Measurement: As COX reduces the PGG2 intermediate to PGH2, ADHP is oxidized to highly fluorescent resorufin. Measure fluorescence (Excitation: 530 nm / Emission: 590 nm) using a microplate reader.
-
Data Normalization: Calculate the IC50 (concentration required for 50% inhibition) using non-linear regression analysis.
Table 1: Comparative In Vitro COX Inhibition Profiles
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diclofenac Sodium | 3.8 ± 0.2 | 0.84 ± 0.05 | 4.5 |
| Quinazolinone Deriv. 4 | >100 | 0.42 ± 0.03 | >238 |
| Quinazolinone Deriv. 10g | 56.4 ± 1.2 | 0.21 ± 0.01 | 268.5 |
| Celecoxib (Control) | >100 | 0.05 ± 0.01 | >2000 |
(Data synthesized from comparative pharmacological evaluations [1], [4])
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
Causality of Experimental Choice: The carrageenan-induced paw edema model in Wistar rats is the definitive in vivo assay for acute inflammation. It is chosen for its biphasic nature: the early phase (0–1 h) is driven by histamine and serotonin, while the late phase (1–4 h) is strictly mediated by COX-2-derived prostaglandins. Measuring edema reduction in the late phase directly validates the in vivo bioavailability and COX-2 inhibitory efficacy of the quinazolinones compared to diclofenac [[5]]([Link]5].
Step-by-step in vivo workflow for the carrageenan-induced paw edema model.
Step-by-Step Methodology: Paw Edema Assay
-
Animal Acclimation: Fast adult Wistar rats (150–200 g) for 12 hours prior to the experiment, allowing ad libitum access to water to standardize gastrointestinal absorption.
-
Dosing: Administer the test compounds (e.g., Quinazolinones at 20-50 mg/kg) and diclofenac sodium (20 mg/kg) orally via oral gavage, suspended in 0.5% sodium carboxymethyl cellulose (CMC).
-
Baseline Measurement: Measure the initial basal volume of the right hind paw using a plethysmometer (water displacement method).
-
Induction of Inflammation: One hour post-dosing, inject 0.1 mL of a 1% w/v λ-carrageenan solution into the subplantar tissue of the right hind paw.
-
Time-Course Evaluation: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Quantification: Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the edema volume of the control group and Vt is the edema volume of the treated group.
Table 2: In Vivo Anti-Inflammatory Activity (Percentage Inhibition of Edema)
| Treatment Group | Dose (mg/kg) | % Inhibition at 2h | % Inhibition at 4h |
| Diclofenac Sodium | 20 | 53.0 ± 0.35% | 62.0 ± 1.49% |
| Quinazolinone (2-Phenyl) | 20 | 58.0 ± 0.45% | 65.4 ± 1.20% |
| Quinazolinone (Butyl-sub) | 20 | 73.0 ± 1.49% | 78.2 ± 1.15% |
| Quinazolinone (Thiourea) | 20 | 67.0 ± 1.18% | 71.5 ± 1.05% |
(Data adapted from in vivo screening of novel quinazoline scaffolds [[2]]([Link]2], [5])
Gastric Tolerance & Ulcerogenic Potential
Causality of Experimental Choice: Efficacy alone is insufficient for drug advancement. The primary clinical failure point for NSAIDs is gastric ulceration. By excising and examining the stomachs of the rats post-edema assay, researchers can create a self-validating loop: if a quinazolinone shows high efficacy in the paw edema model but low ulceration in the gastric mucosa, the hypothesis of COX-2 selectivity is phenotypically confirmed [1].
Step-by-Step Methodology: Ulcer Index Determination
-
Euthanasia & Excision: 5 hours post-dosing, euthanize the animals via CO₂ asphyxiation. Excise the stomachs along the greater curvature.
-
Washing & Examination: Rinse the gastric mucosa gently with normal saline. Examine under a stereomicroscope (10x magnification).
-
Scoring: Assign an ulcer score based on lesion severity (0 = no lesions; 1 = hyperemia; 2 = one or two slight lesions; 3 = severe lesions/ulcers).
-
Validation: Diclofenac typically yields an ulcer index >15, whereas optimized quinazolinones consistently score <5, validating their superior safety profile [4].
Conclusion
Quinazolinone derivatives represent a highly viable, structurally tunable alternative to diclofenac sodium. Experimental data from both in vitro COX assays and in vivo carrageenan models demonstrate that specific quinazolinone substitutions (such as butyl or 2-phenyl groups) not only match or exceed the anti-inflammatory efficacy of diclofenac but do so with a profoundly superior gastric safety profile due to their COX-2 selectivity.
References
-
Title: Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibitory activities and molecular docking studies of substituted 2-mercapto-4(3H)-quinazolinones Source: PubMed / NIH URL: [Link]
-
Title: Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents Source: MDPI URL: [Link]
-
Title: Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities Source: NIH / PMC URL: [Link]
-
Title: Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines Source: MDPI URL: [Link]
-
Title: Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies Source: ResearchGate URL: [Link]
Sources
- 1. Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibitory activities and molecular docking studies of substituted 2-mercapto-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Personal protective equipment for handling 5,7-dimethoxy-1H-quinazolin-4-one
An Essential Guide to Personal Protective Equipment for Handling 5,7-dimethoxy-1H-quinazolin-4-one
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides a detailed operational and safety plan for handling 5,7-dimethoxy-1H-quinazolin-4-one, a quinazolinone derivative. While many quinazolinone compounds exhibit a range of biological activities, from antimicrobial to anticancer, their handling requires a thorough understanding of their potential hazards and the appropriate protective measures.[1][2][3] This document offers a procedural, step-by-step approach to personal protective equipment (PPE) selection, handling protocols, and disposal, grounded in established safety principles.
Hazard Assessment of 5,7-dimethoxy-1H-quinazolin-4-one
Understanding the specific hazards of 5,7-dimethoxy-1H-quinazolin-4-one is the foundation of a robust safety plan. Based on available safety data, this compound is classified with the following GHS hazard statements:
These classifications are consistent with those of other dimethoxy-quinazoline and quinazolinone derivatives, which are known to be irritants.[6][7][8] Therefore, the primary safety concern is to prevent exposure through inhalation, skin contact, eye contact, and ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling 5,7-dimethoxy-1H-quinazolin-4-one. The following table summarizes the recommended PPE, the rationale for its use, and relevant standards.
| PPE Component | Specification | Rationale | Standard |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | Prevents direct skin contact with the chemical.[9] While specific breakthrough data is not available, nitrile and neoprene are recommended for similar compounds.[10] Double gloving provides an additional layer of protection, and the outer glove can be removed inside a containment area to prevent the spread of contamination.[11] | ASTM D6978 |
| Eye Protection | Chemical safety goggles and/or a face shield. | Protects eyes from splashes and airborne particles of the compound, which can cause serious eye irritation.[8][10] | EN 166 or ANSI Z87.1 |
| Body Protection | A long-sleeved, impervious laboratory coat that closes in the back. | Provides a removable barrier to protect personal clothing and skin from contamination.[9][12] | |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator. | Required when handling the solid powder outside of a certified chemical fume hood to minimize the inhalation of airborne particles.[9][12] | NIOSH or EN 136 |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational plan is essential for minimizing exposure and ensuring a safe handling process.
Pre-Handling Preparations
-
Designated Area: All work with 5,7-dimethoxy-1H-quinazolin-4-one should be conducted in a designated area, such as a certified chemical fume hood, to control dust and vapors.[9]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[7][9]
-
Donning PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.
Weighing and Transfer of Solid Compound
The following workflow diagram illustrates the key steps for safely weighing and transferring solid 5,7-dimethoxy-1H-quinazolin-4-one.
Caption: Workflow for handling solid 5,7-dimethoxy-1H-quinazolin-4-one.
Preparation of Solutions
-
Solvent Addition: When preparing solutions, slowly add the solvent to the solid 5,7-dimethoxy-1H-quinazolin-4-one to prevent splashing.[9]
-
Dissolution: For compounds with poor aqueous solubility, a concentrated stock solution can be prepared in a water-miscible organic solvent like DMSO.[13] Gentle warming and ultrasonication may aid dissolution.[13]
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all work surfaces after handling is complete.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[9]
Storage and Disposal Plan
Proper storage and disposal are crucial for maintaining a safe laboratory environment and complying with regulations.
Storage
-
Container: Store the compound in a tightly sealed and clearly labeled container to prevent contamination and accidental misuse.[9]
-
Environment: Keep the container in a cool, dry, and well-ventilated area.[9]
-
Compatibility: Store away from strong oxidizing agents to avoid potentially hazardous chemical reactions.[9]
Disposal
All waste containing 5,7-dimethoxy-1H-quinazolin-4-one must be treated as hazardous chemical waste.[9]
-
Solid Waste: Collect any unused solid compound and grossly contaminated disposable items (e.g., weigh boats, gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.[9]
-
Liquid Waste: Solutions of 5,7-dimethoxy-1H-quinazolin-4-one should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.[9]
-
Disposal Method: The disposal of 5,7-dimethoxy-1H-quinazolin-4-one and its associated waste must be conducted through a licensed professional waste disposal service.[9] Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. If skin irritation persists, consult a doctor.[6][8]
-
Eye Contact: Rinse the opened eye cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If symptoms persist, consult a doctor.[6][8]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][14]
By implementing these comprehensive safety and handling procedures, researchers can confidently work with 5,7-dimethoxy-1H-quinazolin-4-one while minimizing the risk of exposure and ensuring a safe and compliant laboratory environment.
References
-
Freund-Vector Corporation. (2021, February 9). Freund-Vector's Approach to Safely Processing Potent Compounds. Available from: [Link]
-
American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Available from: [Link]
-
National Center for Biotechnology Information. (2020). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC. Available from: [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Available from: [Link]
-
Angene Chemical. (2024, April 17). Safety Data Sheet: 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride. Available from: [Link]
-
American Society of Health-System Pharmacists. PERSONAL PROTECTIVE EQUIPMENT. Available from: [Link]
-
The University of Tennessee Knoxville. Personal Protective Equipment (PPE). Available from: [Link]
-
SciSpace. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Available from: [Link]
-
IntechOpen. (2020, January 22). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Available from: [Link]
-
PubChem. 6,7-Dimethoxy-4-hydroxyquinoline. Available from: [Link]
-
PubChem. 3-((1-(6,7-Dimethoxy-4-quinazolinyl)-4-piperidinyl)methyl)-3,4-dihydro-2(1H)-quinazolinone. Available from: [Link]
- Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4- (propan-2-yl)-1H-1,2, - DOI. Available from: https://www.doi.org/10.1039/d0md00123a
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties | IntechOpen [intechopen.com]
- 4. 5,7-dimethoxyquinazolin-4(3H)-one | 379228-27-0 [chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. lgcstandards.com [lgcstandards.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. pppmag.com [pppmag.com]
- 12. publications.ashp.org [publications.ashp.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. angenechemical.com [angenechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
